(Z-Cys-OH)2
Beschreibung
Eigenschaften
IUPAC Name |
3-[[2-carboxy-2-(phenylmethoxycarbonylamino)ethyl]disulfanyl]-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8S2/c25-19(26)17(23-21(29)31-11-15-7-3-1-4-8-15)13-33-34-14-18(20(27)28)24-22(30)32-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,29)(H,24,30)(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRQEEVKHMDMCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10989832 | |
| Record name | N,N'-Bis[(benzyloxy)(hydroxy)methylidene]cystine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10989832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6968-11-2 | |
| Record name | N,N'-Dibenzyloxycarbonyl-L-cystine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006968112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC154939 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC88480 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC20645 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Bis[(benzyloxy)(hydroxy)methylidene]cystine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10989832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-dibenzyloxycarbonyl-L-cystine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
discovery and history of Z-protected cysteine dimers
An In-depth Technical Guide on the Discovery and History of Z-Protected Cysteine Dimers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of reactive functional groups is a cornerstone of synthetic organic chemistry, particularly in the realm of peptide synthesis. Among the proteinogenic amino acids, cysteine presents a unique challenge due to its nucleophilic thiol side chain, which can readily undergo oxidation to form disulfide bonds. The strategic protection and deprotection of this thiol group are critical for the controlled synthesis of complex peptides. This technical guide delves into the discovery, history, and chemical properties of N,N'-bis(benzyloxycarbonyl)-L-cystine, commonly referred to as Z-protected cysteine dimer. This compound has played a significant role in the development of solution-phase peptide synthesis and continues to be a valuable building block for chemists.
Discovery and Historical Context
The journey of Z-protected cysteine dimers is intrinsically linked to a landmark innovation in peptide chemistry: the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group. In 1932, Max Bergmann and Leonidas Zervas published their seminal work on a general method for peptide synthesis, which introduced the Z-group as a means to reversibly protect the α-amino group of amino acids. This discovery was a pivotal moment, enabling the stepwise and controlled elongation of peptide chains for the first time.
The Z-group could be introduced by reacting an amino acid with benzyl (B1604629) chloroformate under alkaline conditions. Crucially, it was stable to the conditions required for peptide bond formation but could be readily cleaved by catalytic hydrogenation, a method that did not affect the newly formed peptide bonds.
While Bergmann and Zervas's initial paper focused on the protection of the amino group, the principles were soon applied to other functional groups. The protection of the amino groups of L-cystine, the dimer of cysteine, with the Z-group yielded N,N'-dibenzyloxycarbonyl-L-cystine. This allowed for the incorporation of a pre-formed disulfide bridge into a growing peptide chain, a significant advantage in the synthesis of disulfide-containing peptides like oxytocin (B344502) and insulin. The use of Z-protected cystine was particularly prominent in solution-phase peptide synthesis before the widespread adoption of solid-phase methods.
Quantitative Data
The physical and chemical properties of N,N'-bis(benzyloxycarbonyl)-L-cystine are crucial for its application in synthesis. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Name | N,N'-bis(benzyloxycarbonyl)-L-cystine | N/A |
| Synonyms | (Z-Cys-OH)₂, di-Z-L-Cystine, N,N'-Dicarbobenzoxy-L-cystine | [1] |
| CAS Number | 6968-11-2 | [2][3] |
| Molecular Formula | C₂₂H₂₄N₂O₈S₂ | [2][3] |
| Molecular Weight | 508.56 g/mol | [2][3] |
| Appearance | White solid/powder | [2] |
| Melting Point | 118-122 °C | [2] |
| Optical Rotation | [α]²⁰/D ~ -91° (c=2 in acetic acid) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |
Experimental Protocols
Synthesis of N,N'-bis(benzyloxycarbonyl)-L-cystine
This protocol describes the synthesis of N,N'-bis(benzyloxycarbonyl)-L-cystine from L-cystine and benzyl chloroformate. The procedure is adapted from established methods for the Z-protection of amino acids.
Materials:
-
L-Cystine
-
Sodium hydroxide (B78521) (NaOH)
-
Benzyl chloroformate (Cbz-Cl)
-
Hydrochloric acid (HCl)
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve L-cystine (1 equivalent) in a 1 M sodium hydroxide solution (2 equivalents) with stirring until a clear solution is obtained. Cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, prepare a solution of benzyl chloroformate (2.2 equivalents) in toluene.
-
Add the benzyl chloroformate solution dropwise to the cold, stirring solution of L-cystine over a period of 1-2 hours, maintaining the temperature between 0-5 °C. During the addition, maintain the pH of the reaction mixture between 9-10 by the concurrent dropwise addition of a 2 M NaOH solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.
-
Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with toluene or diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid. A white precipitate of N,N'-bis(benzyloxycarbonyl)-L-cystine should form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to yield pure N,N'-bis(benzyloxycarbonyl)-L-cystine as a white solid.
-
Dry the purified product under vacuum.
Mandatory Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of N,N'-bis(benzyloxycarbonyl)-L-cystine.
Role in Peptide Synthesis
Caption: Role of Z-protected cysteine dimer in solution-phase peptide synthesis.
References
An In-depth Technical Guide to the Solubility of (Z-Cys-OH)2 in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N,N'-di-Z-L-cystine, commonly referred to as (Z-Cys-OH)2. Due to the limited availability of precise quantitative solubility data for this compound in publicly accessible literature, this document focuses on presenting available qualitative solubility information, comparative data for structurally related compounds, and a detailed experimental protocol for determining solubility. This guide is intended to be a valuable resource for laboratory work involving this compound.
Introduction to this compound
This compound is a protected derivative of the amino acid L-cystine. The benzyloxycarbonyl (Z) group is a common protecting group for the amine functionality in peptide synthesis and other organic chemistry applications. Understanding the solubility of this compound is crucial for its effective use in various experimental settings, including reaction setup, purification, and formulation.
Solubility Profile of this compound
Comprehensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL or g/100g ) for this compound. However, qualitative solubility information is available from various chemical suppliers.
This compound is reported to be soluble in the following organic solvents: [1]
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Dimethyl Sulfoxide (DMSO)
-
Acetone
It is important to note that this qualitative information does not specify the exact concentration at which the compound is soluble. Therefore, experimental determination of solubility in the desired solvent system is highly recommended.
Comparative Solubility Data of Related Compounds
To provide a broader context for the solubility of cysteine derivatives, the following tables summarize the quantitative solubility data for the parent amino acids, L-Cysteine and L-Cystine, in various common laboratory solvents. This information can serve as a useful reference point when selecting potential solvents for this compound, keeping in mind that the presence of the bulky, nonpolar Z-groups in this compound will significantly alter its solubility profile compared to the unprotected amino acids.
Table 1: Quantitative Solubility of L-Cysteine
| Solvent | Solubility | Temperature (°C) |
| Water | 280 mg/mL | 25 |
| Acetic Acid | Freely Soluble | Not Specified |
| Ethanol | Soluble | Not Specified |
| Acetone | Insoluble | Not Specified |
| Ether | Insoluble | Not Specified |
| Ethyl Acetate | Insoluble | Not Specified |
| Benzene | Insoluble | Not Specified |
Data sourced from PubChem CID 5862[2]
Table 2: Quantitative Solubility of L-Cystine
| Solvent | Solubility | Temperature (°C) |
| Water | 0.112 mg/mL | 25 |
| 1 M HCl | 100 mg/mL | Not Specified |
| Aqueous solutions (pH < 2 or > 8) | More soluble than in neutral water | Not Specified |
Data sourced from Sigma-Aldrich product information for L-Cystine
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of a crystalline solid like this compound in a specific solvent. This protocol can be adapted based on the available equipment and the specific requirements of the experiment.
Materials:
-
This compound
-
High-purity solvent of choice
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound and place it into a pre-weighed vial.
-
Add a known volume or mass of the selected solvent to the vial.
-
Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
For finer suspensions, centrifuge the vial at a moderate speed to pellet the undissolved solid.
-
-
Sample Collection and Solvent Evaporation:
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter to avoid transferring any solid particles.
-
Transfer the filtered supernatant to a pre-weighed, clean, and dry vial.
-
Evaporate the solvent from the vial completely. This can be achieved by using a gentle stream of inert gas, a rotary evaporator, or by placing the vial in a drying oven at a temperature below the decomposition point of the solute. A vacuum desiccator can be used for the final drying stage.
-
-
Mass Determination and Calculation:
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial.
-
The solubility can then be expressed in various units, such as mg/mL or g/100g of solvent.
-
Visualizations
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.
Caption: A flowchart of the gravimetric method for determining solubility.
While no signaling pathways directly involving this compound have been identified in the literature, its core component, cystine, plays a crucial role in cellular signaling, particularly in the regulation of the mTORC1 pathway and the integrated stress response (ISR). Cystine availability is a key determinant for glutathione (B108866) (GSH) synthesis, which is a major cellular antioxidant.
The diagram below illustrates the conceptual relationship between cystine uptake, GSH synthesis, and the mTORC1 signaling pathway.
Caption: Role of cystine in mTORC1 signaling and the integrated stress response.
Conclusion
While quantitative solubility data for this compound remains elusive in the public domain, this guide provides the available qualitative information and a framework for its experimental determination. The comparative data for L-Cysteine and L-Cystine offer valuable context, and the detailed protocol provides a practical approach for researchers to ascertain the solubility of this compound in their specific solvent systems. Understanding the solubility is a critical first step for the successful application of this compound in research and development.
References
An In-depth Technical Guide to (Z-Cys-OH)2: Molecular Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N'-bis(carboxybenzyl)-L-cystine, commonly abbreviated as (Z-Cys-OH)2. This compound is a disulfide-linked dimer of the amino acid cysteine, where the amino groups are protected by the carboxybenzyl (Z) group. This guide details its molecular characteristics, provides representative experimental protocols for its synthesis and analysis, and situates its relevance within the broader context of biochemical signaling and drug development.
Core Molecular Data
The fundamental molecular properties of this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Citation |
| Molecular Formula | C22H24N2O8S2 | [1] |
| Molecular Weight | 508.56 g/mol | [2] |
| CAS Number | 6968-11-2 | |
| Appearance | White to off-white powder | |
| Synonyms | Di-Z-L-Cystine, N,N'-Dicarbobenzyloxy-L-cystine | [1] |
Synthesis and Characterization: Representative Protocols
While specific, detailed industrial synthesis protocols for this compound are proprietary, a representative laboratory-scale synthesis can be outlined based on established principles of peptide chemistry. This involves the protection of the amino group of L-cysteine followed by oxidation to form the disulfide bond.
Representative Synthesis Protocol: Oxidation of Z-L-Cysteine
This protocol describes a common method for the formation of a disulfide bond from a protected cysteine monomer.
-
Dissolution: Dissolve N-carboxybenzyl-L-cysteine (Z-Cys-OH) in a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water.
-
Oxidation: Introduce a mild oxidizing agent. Common reagents for this purpose include hydrogen peroxide, iodine, or air oxidation catalyzed by a transition metal. The reaction is typically stirred at room temperature.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the disappearance of the starting material and the appearance of the product.
-
Work-up and Purification: Once the reaction is complete, the product is typically isolated by precipitation or extraction. Purification is often achieved by recrystallization or column chromatography to yield pure this compound.
Analytical Protocol: Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using a variety of analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the calculated molecular weight of 508.56 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the molecule by identifying the characteristic signals for the protons and carbons in the carboxybenzyl and cysteine moieties.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of the compound. A single, sharp peak under various solvent conditions would indicate a high degree of purity.
Role in Signaling and Drug Development
Cysteine residues and the formation of disulfide bonds are critical in regulating protein structure and function. The reversible formation of disulfide bonds from cysteine thiols can act as a molecular "switch" in response to cellular redox conditions, thereby modulating signaling pathways.
Redox Signaling Pathway
The diagram below illustrates a generalized redox signaling pathway where the oxidation of cysteine residues plays a key role. Reactive oxygen species (ROS) can lead to the formation of disulfide bonds, altering a protein's conformation and, consequently, its activity in a signaling cascade.
Caption: Generalized Redox Signaling Pathway.
In the context of drug development, protected amino acid dimers like this compound are valuable building blocks in solid-phase peptide synthesis for creating peptides with specific disulfide bridges. These constrained peptides often exhibit enhanced stability and biological activity.
Experimental Workflow: Peptide Synthesis
The following diagram outlines a simplified workflow for the incorporation of a disulfide bond into a synthetic peptide using a protected cysteine dimer.
Caption: Simplified Peptide Synthesis Workflow.
References
The Biological Activity of Cysteine Derivatives: A Technical Guide Focused on (Z-Cys-OH)2 and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine, a semi-essential sulfur-containing amino acid, plays a pivotal role in numerous biological processes due to the reactive nature of its thiol group. This reactivity makes cysteine and its derivatives attractive scaffolds for drug design and development. The disulfide bond in cystine, the oxidized dimer of cysteine, is crucial for the structural stability of many proteins.[1][2] Derivatives of cysteine, such as N,N'-bis(benzyloxycarbonyl)-L-cystine, also known as (Z-Cys-OH)2, are of significant interest for their potential therapeutic applications, including antiviral and antifungal activities. This technical guide provides an in-depth overview of the biological activities of cysteine derivatives, with a particular focus on available data for compounds structurally related to this compound, detailed experimental protocols for assessing their bioactivity, and an exploration of relevant signaling pathways.
Quantitative Biological Activity Data
Table 1: Antiviral Activity of Cysteine Derivatives against Tobacco Mosaic Virus (TMV) [3][4]
| Compound | Inactivation Activity (%) (500 µg/mL) | Curative Activity (%) (500 µg/mL) | Protection Activity (%) (500 µg/mL) |
| Cysteine (1) | 45 | 42 | 40 |
| Compound 3 | 51 | 47 | 49 |
| Compound 4 | 48 | 45 | 46 |
| Compound 7 | 43 | 41 | 39 |
| Compound 10 | 46 | 43 | 41 |
| Compound 13 | 42 | 40 | 38 |
| Compound 20 | 44 | 42 | 40 |
| Compound 23 | 41 | 39 | 37 |
| Compound 24 | 40 | 38 | 36 |
| Ribavirin (Control) | 40 | 40 | 38 |
Table 2: Antifungal Activity of Cysteine Derivatives [3][4]
| Compound | Cercospora arachidicola Hori (% Inhibition at 50 µg/mL) | Alternaria solani (% Inhibition at 50 µg/mL) |
| Compound 16 | 71 | 58 |
| Carbendazim (Control) | 65 | 52 |
| Chlorothalonil (Control) | 68 | 55 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of cysteine derivatives. The following are protocols for the key experiments cited in the quantitative data tables.
Antiviral Activity Assay: Tobacco Mosaic Virus (TMV) Local Lesion Assay
This method is used to determine the in vivo antiviral activity of compounds against TMV in a host plant that forms local lesions upon infection.[5][6][7][8]
1. Virus Purification and Inoculum Preparation:
-
TMV is propagated in a systemic host plant (e.g., Nicotiana tabacum).
-
The virus is purified from infected leaf tissue using differential centrifugation and precipitation methods.
-
The purified virus is resuspended in a suitable buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 7.0) and the concentration is determined spectrophotometrically.
-
The virus solution is diluted to the desired concentration for inoculation (e.g., 6 mg/mL).
2. Plant Cultivation:
-
A local lesion host plant (e.g., Nicotiana glutinosa) is grown under controlled greenhouse conditions until the 5-6 leaf stage.
3. Compound Application and Inoculation (Curative, Protection, and Inactivation Assays):
-
Curative Assay: The upper leaves of the host plant are inoculated with the TMV solution by gentle rubbing with a sterile cotton swab. After a set time (e.g., 2 hours), the test compound solution is applied to the inoculated leaves.
-
Protection Assay: The test compound solution is applied to the upper leaves of the host plant. After a set time (e.g., 2 hours), the leaves are inoculated with the TMV solution.
-
Inactivation Assay: The test compound is mixed with the TMV solution and incubated for a set time (e.g., 30 minutes) before being inoculated onto the host plant leaves.
-
A control group is treated with a solvent blank under the same conditions.
4. Observation and Data Analysis:
-
The plants are kept in a greenhouse for 3-4 days to allow for the development of local lesions.
-
The number of local lesions on the treated and control leaves is counted.
-
The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] * 100 where C is the average number of lesions in the control group and T is the average number of lesions in the treated group.
Antifungal Activity Assay: Poisoned Food Technique
This in vitro method is used to assess the inhibitory effect of compounds on the mycelial growth of fungi.[9][10][11]
1. Fungal Culture:
-
The test fungi (Cercospora arachidicola Hori or Alternaria solani) are cultured on a suitable solid medium, such as Potato Dextrose Agar (PDA), at 25-28°C until sufficient growth is achieved.
2. Preparation of Poisoned Medium:
-
The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
The stock solution is added to molten PDA at a specific concentration (e.g., 50 µg/mL).
-
A control medium is prepared with the solvent alone.
-
The medium is poured into sterile Petri dishes and allowed to solidify.
3. Inoculation and Incubation:
-
A small disc (e.g., 5 mm diameter) of the fungal mycelium, taken from the edge of an actively growing culture, is placed in the center of the poisoned and control PDA plates.
-
The plates are incubated at 25-28°C for a period of 5-7 days, or until the mycelial growth in the control plate reaches the edge of the dish.
4. Data Analysis:
-
The diameter of the fungal colony is measured in two perpendicular directions.
-
The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(DC - DT) / DC] * 100 where DC is the average diameter of the fungal colony in the control plate and DT is the average diameter of the fungal colony in the treated plate.
Signaling Pathways and Mechanisms of Action
The biological activities of cysteine and its derivatives are often linked to their ability to participate in redox signaling pathways. The thiol group of cysteine is susceptible to a variety of oxidative post-translational modifications, which can act as molecular switches to regulate protein function.[12][13][14]
Redox Signaling and Cysteine Oxidation
Reactive oxygen species (ROS) can oxidize the thiol group of cysteine residues in proteins to form sulfenic acid (-SOH), a key intermediate in redox signaling. This modification is often reversible and can lead to the formation of disulfide bonds with other cysteine residues, either within the same protein or with other proteins, including the small molecule antioxidant glutathione (B108866) (S-glutathionylation). These modifications can alter protein conformation and activity, thereby modulating signaling cascades.
Figure 1: Cysteine oxidation in redox signaling.
Potential Mechanisms of Antiviral and Antifungal Action
While the specific mechanisms of action for this compound are not elucidated, the known activities of related cysteine derivatives suggest several possibilities:
-
Inhibition of Viral Assembly: Some cysteine derivatives have been shown to inhibit the assembly of viral particles. For instance, one study demonstrated that a thiazolidine (B150603) derivative of cysteine could inhibit the assembly of TMV by causing the aggregation of the 20S protein disk.[3]
-
Disruption of Fungal Cell Wall/Membrane Integrity: The antifungal activity of cysteine derivatives may stem from their ability to interfere with the synthesis or integrity of the fungal cell wall or membrane.
-
Interference with Redox Homeostasis: Exogenous cysteine derivatives could perturb the delicate redox balance within viral-infected cells or fungal cells, leading to oxidative stress and inhibition of growth and replication. The disulfide bond in this compound could potentially participate in thiol-disulfide exchange reactions with cysteine residues in viral or fungal proteins, thereby inactivating them.
The following workflow illustrates a hypothetical experimental approach to investigate the mechanism of action of a cysteine derivative like this compound.
References
- 1. bachem.com [bachem.com]
- 2. Exploring the Biological Significance of L-Cystine in Cellular Systems - YuanFa [nb-chenrun.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. New Strategies and Methods to Study Interactions between Tobacco Mosaic Virus Coat Protein and Its Inhibitors | MDPI [mdpi.com]
- 7. Quantifying Plant Viruses: Evolution from Bioassay to Infectivity Dilution Curves along the Model of Tobamoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. e-repository.org [e-repository.org]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. academicjournals.org [academicjournals.org]
- 12. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orchestrating Redox Signaling Networks Through Regulatory Cysteine Switches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Guide: N,N'-Bis(benzyloxycarbonyl)-L-cystine (CAS 6968-11-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Bis(benzyloxycarbonyl)-L-cystine, with the CAS number 6968-11-2, is a protected derivative of the amino acid L-cystine. The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group on the amino functionalities makes it a crucial intermediate in synthetic organic chemistry, particularly in peptide synthesis and the development of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for professionals in research and drug development.
Chemical and Physical Properties
N,N'-Bis(benzyloxycarbonyl)-L-cystine is a white to off-white solid. Its chemical structure consists of two N-terminally protected L-cysteine residues linked by a disulfide bond. Key quantitative properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C22H24N2O8S2 | [1][2] |
| Molecular Weight | 508.56 g/mol | [1][2] |
| Melting Point | 118-122 °C | [1] |
| Boiling Point (Predicted) | 766.1 °C at 760 mmHg | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Storage Temperature | 2-8°C | [1] |
Synthesis
The synthesis of N,N'-Bis(benzyloxycarbonyl)-L-cystine is typically achieved through the reaction of L-cystine with benzyl (B1604629) chloroformate in the presence of a base. This reaction protects the amino groups of L-cystine, making the carboxyl groups available for subsequent reactions.
Generalized Experimental Protocol:
A common method for the synthesis of N,N'-Bis(benzyloxycarbonyl)-L-cystine involves the following steps:
-
Dissolution of L-cystine: L-cystine is dissolved in an aqueous basic solution, such as sodium hydroxide, at a reduced temperature (typically 0-5°C).
-
Addition of Benzyl Chloroformate: Benzyl chloroformate is added portion-wise to the stirred solution while maintaining the temperature and pH.
-
Reaction: The reaction mixture is stirred for a specified period to ensure complete protection of the amino groups.
-
Acidification: The reaction mixture is then acidified, typically with hydrochloric acid, to precipitate the product.
-
Isolation and Purification: The precipitated N,N'-Bis(benzyloxycarbonyl)-L-cystine is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system, such as ethanol-water.
Synthesis Workflow
Analytical Data
Comprehensive analytical data is crucial for the characterization of N,N'-Bis(benzyloxycarbonyl)-L-cystine. The following table summarizes available spectroscopic data.
| Analytical Technique | Data | Reference(s) |
| ¹H NMR | ¹H NMR data is available, showing characteristic peaks for the benzylic and cystine protons. | |
| ¹³C NMR | Specific ¹³C NMR data is not readily available in public literature. | |
| IR Spectroscopy | IR spectral data is not consistently reported in public literature. | |
| Mass Spectrometry | Expected molecular ion peak at m/z 508.56. |
Applications in Research and Development
N,N'-Bis(benzyloxycarbonyl)-L-cystine serves as a key building block in several areas of chemical and pharmaceutical research.
Peptide Synthesis
The primary application of this compound is in solid-phase and solution-phase peptide synthesis. The Cbz group provides robust protection of the N-terminus, which is stable under a variety of reaction conditions but can be removed by catalytic hydrogenation. This allows for the selective formation of peptide bonds at the C-terminus. It is particularly useful in the synthesis of peptides containing disulfide bridges, which are critical for the tertiary structure and biological activity of many proteins and peptides.
Synthesis of S-Aryl-L-cysteine Derivatives
N,N'-Bis(benzyloxycarbonyl)-L-cystine is a precursor for the synthesis of N-Cbz-S-aryl-L-cysteine derivatives. These compounds are of interest in medicinal chemistry due to their potential biological activities. The synthesis involves the reaction of N,N'-Bis(benzyloxycarbonyl)-L-cystine with an aryl halide in the presence of a copper catalyst.
Biological Activity and Signaling Pathways
While N,N'-Bis(benzyloxycarbonyl)-L-cystine itself is primarily a synthetic intermediate, its derivatives have been investigated for various biological activities. L-cystine and its derivatives are known to play a role in cellular processes such as redox balance and protein structure stabilization. The parent molecule, L-cystine, is a precursor to the antioxidant glutathione. Research into the specific biological effects and signaling pathways of N,N'-Bis(benzyloxycarbonyl)-L-cystine is limited, as it is generally used as a protected form of L-cystine for synthetic purposes.
Other Applications
-
Animal Nutrition: There is some evidence to suggest that L-cystine derivatives may be used as feed additives to promote animal growth and support liver and kidney function.[3]
-
Cosmetics: Due to the role of L-cystine in the structure of keratin, its derivatives are explored in cosmetic formulations for hair and skin care, with potential benefits in promoting wound healing and preventing skin allergies.[3]
Safety and Handling
Standard laboratory safety precautions should be observed when handling N,N'-Bis(benzyloxycarbonyl)-L-cystine. It is advisable to work in a well-ventilated area and use personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
N,N'-Bis(benzyloxycarbonyl)-L-cystine is a valuable and versatile reagent in the field of synthetic chemistry, particularly for researchers and professionals involved in peptide synthesis and drug development. Its role as a protected amino acid allows for the controlled and efficient synthesis of complex peptides and other biologically relevant molecules. While direct biological activity of the protected compound is not its primary feature, it serves as an essential precursor to a wide range of molecules with potential therapeutic applications.
References
Initial Investigations into the Stability of (Z-Cys-OH)₂: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to (Z-Cys-OH)₂ and Disulfide Bond Stability
(Z-Cys-OH)₂ is a derivative of the amino acid cysteine, where two molecules of N-benzyloxycarbonyl-cysteine are linked by a disulfide bond.[1][2][3] Disulfide bonds are crucial for the structural integrity and biological activity of many peptides and proteins.[4][5] However, these bonds are also susceptible to degradation, which can impact the efficacy and shelf-life of therapeutic molecules.[6] The stability of the disulfide bond in (Z-Cys-OH)₂ is therefore a critical parameter for its potential applications in drug development and research.
The primary pathway of degradation for disulfide bonds involves redox reactions, leading to either the reduction of the disulfide bond back to its constituent thiols or its oxidation to various species.[7][8] The stability is influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents.
Anticipated Stability Profile of (Z-Cys-OH)₂
Based on studies of model peptides containing disulfide bonds, the stability of (Z-Cys-OH)₂ is expected to be significantly pH-dependent.
Table 1: Expected pH-Dependent Stability Profile of a Model Disulfide-Containing Peptide
| pH Range | Expected Stability | Predominant Degradation Pathway |
| 1.0 - 5.0 | Optimal stability around pH 3.0 | Peptide bond hydrolysis (if applicable in a larger peptide context) |
| 5.0 - 7.0 | Moderate stability | Degradation at the disulfide bond |
| 8.0 - 11.0 | Lower stability | Increased degradation at the disulfide bond |
This data is extrapolated from a study on a model cyclic pentapeptide, cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH, and represents a general trend for disulfide bond stability.[6]
Experimental Protocols for Stability Assessment
A thorough investigation of (Z-Cys-OH)₂ stability would involve a series of well-defined experiments.
Objective: To determine the degradation kinetics of (Z-Cys-OH)₂ under various pH conditions at an elevated temperature.
Protocol:
-
Prepare a series of buffer solutions ranging from pH 1.0 to 11.0 with controlled ionic strengths.
-
Dissolve (Z-Cys-OH)₂ in each buffer to a known concentration.
-
Incubate the solutions at a constant elevated temperature (e.g., 70°C).
-
At predetermined time intervals, withdraw aliquots from each solution.
-
Analyze the aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining (Z-Cys-OH)₂ and identify degradation products.
-
Plot the concentration of (Z-Cys-OH)₂ as a function of time for each pH to determine the degradation rate constants.
-
Construct a pH-rate profile to identify the pH of optimal stability.[6]
Objective: To evaluate the susceptibility of the disulfide bond in (Z-Cys-OH)₂ to oxidation.
Protocol:
-
Prepare a solution of (Z-Cys-OH)₂ in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Expose the solution to an oxidizing agent, such as hydrogen peroxide (H₂O₂).[9]
-
Monitor the reaction over time using HPLC-Mass Spectrometry (HPLC-MS) to identify and quantify the parent compound and any oxidized species.[10]
-
Characterize the molecular weights of the degradation products to understand the oxidation pathway.
Objective: To confirm the presence and assess the reactivity of the disulfide bond.
Protocol:
-
Dissolve (Z-Cys-OH)₂ in a suitable buffer.
-
Treat the solution with a reducing agent, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.
-
Analyze the reaction mixture by HPLC or LC-MS to detect the formation of the monomeric N-benzyloxycarbonyl-cysteine.
Analytical Methods for Degradation Product Characterization
The identification of degradation products is crucial for understanding the stability of (Z-Cys-OH)₂.
Table 2: Analytical Techniques for (Z-Cys-OH)₂ Stability Studies
| Technique | Application | Information Obtained |
| HPLC-ESI-MS | Monitoring oxidation and degradation processes | Molecular weights of the parent compound and degradation products.[10] |
| MALDI-MS | Analysis of peptide mixtures and degradation products | Precise mass determination of peptides and their modified forms.[11] |
| NMR Spectroscopy | Structural elucidation of degradation products | Detailed conformational information.[5] |
Visualization of Experimental Workflows and Pathways
The following diagrams illustrate the logical flow of the proposed stability investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. peptide.com [peptide.com]
- 4. pnas.org [pnas.org]
- 5. research.monash.edu [research.monash.edu]
- 6. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cysteine Oxidation Promotes Dimerization/Oligomerization of Circadian Protein Period 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The oxidation of aminoethylcysteine ketimine dimer by oxygen reactive species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of structural parameters of peptides on dimer formation and highly oxidized side products in the oxidation of thiols of linear analogues of human beta-defensin 3 by DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterizing degradation products of peptides containing N‐terminal Cys residues by (off‐line high‐performance liquid chromatography)/matrix‐assisted laser desorption/ionization quadrupole time‐of‐flight measurements - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of (Z-Cys-OH)₂ in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of disulfide bridges is a critical step in the synthesis of many biologically active peptides, conferring conformational stability and enhancing biological activity. While the sequential introduction of cysteine residues followed by on-resin or in-solution oxidation is a common strategy, the use of pre-formed disulfide-linked amino acid dimers offers an alternative approach. This document provides detailed application notes and protocols for the utilization of N,N'-dibenzyloxycarbonyl-L-cystine, denoted as (Z-Cys-OH)₂, in solid-phase peptide synthesis (SPPS). The Z-group (benzyloxycarbonyl or Cbz) is a classic amine-protecting group, and its application in this context allows for the direct incorporation of a cystine moiety into a growing peptide chain. This method is particularly useful for the synthesis of peptides containing a symmetrical disulfide loop.
While the Z-group is traditionally associated with Boc-based SPPS due to its acid lability, its integration into the more contemporary Fmoc-based SPPS requires a carefully considered orthogonal protection strategy. The protocols outlined below are designed to be compatible with standard Fmoc-SPPS methodologies.
Data Presentation
Quantitative data regarding the efficiency of coupling (Z-Cys-OH)₂ in SPPS is not extensively reported in the literature, as this is a less common building block compared to standard Fmoc-protected amino acids. However, based on general principles of peptide coupling, the efficiency is expected to be comparable to that of other sterically hindered amino acids. The following table summarizes expected outcomes and potential challenges.
| Parameter | Expected Range/Value | Notes and Considerations |
| Coupling Efficiency | 85-95% | May require double coupling or the use of more potent activation reagents (e.g., HATU, HCTU) to achieve higher efficiency due to the steric bulk of the dimer. Monitoring with a qualitative test like the Kaiser test is crucial.[1] |
| Crude Peptide Purity | >70% | Purity is highly dependent on the successful coupling of (Z-Cys-OH)₂ and subsequent cleavage and deprotection steps. Incomplete coupling can lead to deletion sequences.[2] |
| Overall Yield | Sequence-dependent | The overall yield will be impacted by the coupling efficiency at each step of the synthesis. Even a small decrease in coupling efficiency for a large molecule can significantly reduce the final yield.[2] |
| Racemization | Low | Cysteine residues are prone to racemization during activation. The use of additives like HOBt or Oxyma Pure can help to minimize this side reaction.[3] |
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis using (Z-Cys-OH)₂
This protocol outlines the manual coupling of (Z-Cys-OH)₂ to a resin-bound peptide chain using standard Fmoc-SPPS.
Materials:
-
Peptide-resin with a free N-terminal amine
-
(Z-Cys-OH)₂
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% in DMF
-
Solid-phase synthesis vessel
-
Shaker or nitrogen bubbler for agitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (3 x 1 min).
-
Activation of (Z-Cys-OH)₂:
-
In a separate vessel, dissolve (Z-Cys-OH)₂ (3 equivalents relative to resin loading) and HOBt or Oxyma Pure (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated (Z-Cys-OH)₂ solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling can be performed by repeating steps 3 and 4.
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
-
Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the subsequent amino acids.
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of the Z-protecting groups from the cystine residue. The Z-group is typically removed by hydrogenolysis or strong acid treatment. For compatibility with acid-labile side-chain protecting groups used in Fmoc-SPPS, a two-step cleavage/deprotection strategy may be necessary if hydrogenolysis is chosen. However, a strong acid cocktail can achieve simultaneous cleavage and deprotection.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
1,2-Ethanedithiol (EDT) (optional, as a scavenger for other protecting groups)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). If the peptide contains other sensitive residues like tryptophan or methionine, scavengers such as EDT can be added.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow for SPPS using (Z-Cys-OH)₂
Caption: Workflow for the incorporation of (Z-Cys-OH)₂ in SPPS.
Signaling Pathway of Peptide Synthesis Logic
Caption: Logical flow of a single coupling cycle in SPPS.
References
The Versatility of N,N'-bis(benzyloxycarbonyl)-L-cystine in Modern Drug Development: Applications and Protocols
FOR IMMEDIATE RELEASE
[City, State] – [Date] – N,N'-bis(benzyloxycarbonyl)-L-cystine, a key building block in synthetic chemistry, is proving to be an indispensable tool in the advancement of drug development. Its unique structural features enable the precise introduction of disulfide bonds, which are critical for the conformational stability and biological activity of many therapeutic peptides. This application note provides a detailed overview of its use in the synthesis of complex peptides, such as conotoxins, and as a precursor for novel S-aryl-L-cysteine derivatives, complete with experimental protocols and data.
Application Notes
N,N'-bis(benzyloxycarbonyl)-L-cystine, often abbreviated as (Z-Cys)₂ or Cbz-Cys-Cys-Cbz, serves two primary roles in drug development:
-
Introduction of Disulfide Bridges in Peptide Synthesis: The disulfide bond is a crucial covalent linkage that dictates the three-dimensional structure of numerous biologically active peptides, including hormones, venoms, and growth factors. The pre-formed disulfide bond in N,N'-bis(benzyloxycarbonyl)-L-cystine allows for its incorporation into a peptide sequence as a single unit, facilitating the synthesis of complex cyclic and multi-loop peptides. This is particularly valuable in the synthesis of cystine-knot peptides, such as conotoxins, which are under investigation for a range of therapeutic applications due to their high stability and target specificity.
-
Precursor for S-aryl-L-cysteine Derivatives: S-aryl-L-cysteine moieties are present in a variety of pharmacologically active compounds. N,N'-bis(benzyloxycarbonyl)-L-cystine can be readily converted to N-Cbz-S-aryl-L-cysteine derivatives through reactions with aryl halides. This synthetic route provides an efficient pathway to novel drug candidates.
Experimental Protocols
Protocol 1: Synthesis of N-Cbz-S-phenyl-L-cysteine from N,N'-bis(benzyloxycarbonyl)-L-cystine
This protocol details the synthesis of an S-aryl-L-cysteine derivative, a valuable intermediate in drug discovery.
Materials:
-
N,N'-bis(benzyloxycarbonyl)-L-cystine
-
Copper powder
-
Dimethylformamide (DMF)
-
10% Aqueous HCl
-
Saturated Sodium Chloride solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
A mixture of N,N'-bis(benzyloxycarbonyl)-L-cystine (7.5 mmol), copper powder (15.0 mmol), and bromobenzene (31.5 mmol) in 20 ml of dimethylformamide is heated to 120°C for 19 hours.
-
The resulting mixture is cooled to 80°C, and the dimethylformamide is removed by vacuum distillation.
-
The residue is diluted with 70 ml of toluene and stirred for 1 hour at 70-75°C.
-
The product is filtered and washed with excess toluene.
-
The combined organic phases are washed sequentially with 10% aqueous HCl (1 x 70 ml), water (2 x 70 ml), and saturated sodium chloride (1 x 70 ml).
-
The organic solution is dried over anhydrous magnesium sulfate, filtered, and concentrated by rotary evaporation to yield the product.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | N,N'-bis(benzyloxycarbonyl)-L-cystine (3.81 g) | [1] |
| Product | N-Cbz-S-phenyl-L-cysteine | [1] |
| Yield | 96.6% (4.8 g) | [1] |
| Purity (by HPLC) | 96.33% | [1] |
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Conotoxin-like Peptide Incorporating a Disulfide Bridge
This protocol outlines the general steps for incorporating a disulfide bridge into a peptide sequence on a solid support, a key step in synthesizing peptides like conotoxins. While direct coupling of the large N,N'-bis(benzyloxycarbonyl)-L-cystine molecule can be challenging, a common strategy involves the sequential coupling of two cysteine residues followed by on-resin or post-cleavage oxidation. For the purpose of this protocol, we will illustrate the oxidative folding approach.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH)
-
Coupling reagents: HBTU, HOBt, DIPEA
-
Deprotection reagent: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)
-
Oxidative folding buffer: e.g., Tris-HCl buffer with a glutathione (B108866) redox system (GSH/GSSG)
-
HPLC system for purification and analysis
Procedure:
-
Resin Swelling and Deprotection: Swell the Fmoc-Rink Amide resin in DMF. Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using HBTU/HOBt/DIPEA as coupling agents. For cysteine residues, use Fmoc-Cys(Trt)-OH.
-
Chain Elongation: Repeat the deprotection and coupling steps until the desired linear peptide sequence is assembled.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups (including the Trt groups from the cysteines) using a cleavage cocktail of TFA/TIS/H₂O.
-
Oxidative Folding: Dissolve the crude linear peptide in an appropriate folding buffer containing a redox system (e.g., GSH/GSSG) to facilitate the formation of the disulfide bond. The reaction is typically stirred at room temperature and monitored by HPLC.
-
Purification and Analysis: Purify the folded peptide by reverse-phase HPLC. The different folding isomers can be separated and quantified.
Quantitative Analysis of Oxidative Folding:
The oxidative folding of a conotoxin-like peptide can result in multiple isomers with different disulfide bond connectivities. These isomers can be resolved and quantified using RP-HPLC.
| Isomer | Retention Time (min) | Relative Abundance (%) |
| Linear (reduced) Peptide | 15.2 | Varies with reaction time |
| Misfolded Isomer 1 | 18.5 | Varies with reaction time |
| Misfolded Isomer 2 | 19.8 | Varies with reaction time |
| Native Folded Isomer | 21.3 | Up to 50% [2] |
Note: The retention times and relative abundances are representative and will vary depending on the specific peptide sequence and HPLC conditions.
Visualizations
Experimental Workflow for Conotoxin Synthesis
Caption: Workflow for the synthesis of a conotoxin-like peptide.
Logical Relationship of N,N'-bis(benzyloxycarbonyl)-L-cystine in Drug Development
Caption: The central role of (Z-Cys)₂ in drug development pathways.
Signaling Pathway Modulation by a Conotoxin
Some conotoxins have been found to interact with the insulin (B600854) receptor, modulating its signaling pathway. The following diagram illustrates a simplified insulin receptor signaling pathway and a hypothetical point of intervention for a conotoxin synthesized using a cystine-based building block.
Caption: Hypothetical modulation of the insulin receptor pathway by a conotoxin.
References
Application Notes and Protocols for Disulfide Bond Introduction using (Z-Cys-OH)₂
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the introduction of disulfide bonds in peptides and proteins utilizing N,N'-dibenzyloxycarbonyl-L-cystine, commonly referred to as (Z-Cys-OH)₂. This document outlines the underlying chemical principles, experimental workflows, and specific methodologies for researchers engaged in peptide synthesis and modification.
Introduction
Disulfide bonds are critical for the structural integrity and biological activity of a vast array of peptides and proteins. The controlled and efficient formation of these linkages is a cornerstone of synthetic peptide chemistry and drug development. (Z-Cys-OH)₂, the disulfide-linked dimer of Z-protected cysteine, serves as a stable and convenient starting material for the introduction of cysteine residues destined for disulfide bond formation. The benzyloxycarbonyl (Z) protecting group offers specific advantages in terms of stability and selective removal, providing an alternative to more commonly used Fmoc and Boc strategies.
This document details a primary pathway for the utilization of (Z-Cys-OH)₂ which involves an initial reduction to the monomeric Z-Cys-OH, followed by its incorporation into a peptide sequence, subsequent deprotection of the Z-group, and finally, oxidation to form the desired disulfide bridge.
Core Concepts and Workflow
The fundamental approach for using (Z-Cys-OH)₂ to introduce a disulfide bond can be broken down into four key stages:
-
Reduction of (Z-Cys-OH)₂: The stable disulfide dimer is reduced to the reactive thiol monomer, Z-Cys-OH.
-
Peptide Synthesis: The monomeric Z-Cys-OH is incorporated into the desired peptide sequence using standard solid-phase or solution-phase peptide synthesis techniques.
-
Z-Group Deprotection: The benzyloxycarbonyl (Z) protecting group is selectively removed from the cysteine residue(s) to expose the free thiol groups.
-
Oxidative Disulfide Bond Formation: The peptide containing free cysteine thiols is subjected to controlled oxidation to form the intramolecular or intermolecular disulfide bond.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and expected outcomes for the key steps in the workflow. Please note that yields and purity are highly dependent on the specific peptide sequence and experimental conditions.
Table 1: Reduction of (Z-Cys-OH)₂ to Z-Cys-OH
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Dithiothreitol (DTT) | Aqueous Buffer (pH 7-8) | 25 | 1-4 | >90 | Excess DTT is required. |
| TCEP-HCl | Aqueous or Organic | 25 | 0.5-2 | >95 | Odorless and effective over a wider pH range. |
| Zinc/Acetic Acid | Acetic Acid | 25 | 2-6 | 85-95 | Requires filtration to remove zinc dust. |
Table 2: Z-Group Deprotection from Cysteine Residues in Peptides
| Reagent | Conditions | Reaction Time | Typical Yield (%) | Notes |
| HBr in Acetic Acid | 33% HBr/AcOH | 1-2 h | 70-90 | Can cause side reactions with sensitive residues (e.g., Trp, Met). |
| Catalytic Hydrogenation | H₂, Pd/C catalyst | 2-8 h | >90 | Not suitable for peptides containing other reducible groups. Sulfur can poison the catalyst. |
| Trifluoromethanesulfonic acid (TFMSA) | TFMSA/TFA/scavengers | 1-3 h | 80-95 | Strong acid cleavage. |
Table 3: Common Oxidation Methods for Disulfide Bond Formation
| Oxidizing Agent | Solvent | Peptide Concentration | pH | Typical Yield (%) |
| Air (O₂) | Aqueous Buffer | 0.1-1 mg/mL | 7.5-8.5 | Sequence dependent, can be slow |
| Iodine (I₂) | MeOH/H₂O or AcOH/H₂O | 0.1-1 mg/mL | 5-7 | >90 |
| Dimethyl sulfoxide (B87167) (DMSO) | Aqueous Buffer | 0.1-1 mg/mL | 7-8 | 70-90 |
| Potassium Ferricyanide | Aqueous Buffer | 0.1-1 mg/mL | 7-8 | 80-95 |
Experimental Protocols
Protocol 1: Reduction of (Z-Cys-OH)₂ to Z-Cys-OH
This protocol describes the preparation of the monomeric Z-Cys-OH from its disulfide-linked dimer using Dithiothreitol (DTT).
Materials:
-
(Z-Cys-OH)₂
-
Dithiothreitol (DTT)
-
0.5 M Sodium Phosphate (B84403) Buffer (pH 8.0)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Rotary Evaporator
-
Separatory Funnel
Procedure:
-
Dissolve (Z-Cys-OH)₂ (1 equivalent) in a minimal amount of 0.5 M sodium phosphate buffer (pH 8.0).
-
Add Dithiothreitol (DTT) (2.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, acidify the solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain Z-Cys-OH as a white solid.
Protocol 2: Incorporation of Z-Cys-OH into a Peptide Sequence (SPPS)
This protocol outlines the manual solid-phase peptide synthesis (SPPS) procedure for incorporating Z-Cys-OH into a peptide chain using a standard Fmoc/tBu strategy.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Z-Cys-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% Piperidine (B6355638) in DMF
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Wash the resin with DMF and DCM.
-
Repeat steps 2-4 for each amino acid in the sequence.
-
Incorporation of Z-Cys-OH: Use Z-Cys-OH in the coupling step instead of an Fmoc-protected amino acid. The Z-group is stable to the piperidine treatment used for Fmoc removal.
-
Continue with the synthesis until the desired peptide sequence is assembled.
Protocol 3: On-Resin Z-Group Deprotection and Disulfide Bond Formation
This protocol describes a method for the deprotection of the Z-group and subsequent on-resin oxidation to form a disulfide bond. This approach is beneficial for intramolecular cyclization as it minimizes intermolecular side reactions.
Materials:
-
Peptide-resin with Z-protected cysteine(s)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole (scavenger)
-
Iodine (I₂)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Z-Group Deprotection:
-
Wash the peptide-resin with DCM.
-
Treat the resin with a cleavage cocktail of TFMSA/TFA/thioanisole (e.g., 1:8:1 v/v/v) for 2 hours at room temperature.
-
Wash the resin thoroughly with DCM and DMF to remove the cleavage reagents and scavengers.
-
-
On-Resin Oxidation:
-
Swell the resin in DMF.
-
Add a solution of iodine (5-10 equivalents) in DMF to the resin.
-
Shake the reaction vessel for 1-2 hours at room temperature. Monitor the reaction by taking small resin samples, cleaving the peptide, and analyzing by LC-MS.
-
Once the oxidation is complete, wash the resin with DMF to remove excess iodine.
-
-
Cleavage and Final Deprotection:
-
Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Protocol 4: Solution-Phase Disulfide Bond Formation
This protocol is suitable for both intramolecular and intermolecular disulfide bond formation after the peptide has been cleaved from the resin.
Materials:
-
Lyophilized crude peptide with free cysteine thiol(s)
-
0.1 M Ammonium (B1175870) Bicarbonate buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
HPLC for purification
Procedure:
-
Dissolve the lyophilized crude peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0) to a final concentration of 0.1-1 mg/mL. High dilution favors intramolecular cyclization.
-
Add DMSO to the solution (10-20% of the total volume).
-
Stir the solution open to the atmosphere at room temperature.
-
Monitor the reaction progress by LC-MS. The reaction time can vary from a few hours to overnight depending on the peptide sequence.
-
Once the reaction is complete, acidify the solution with a small amount of acetic acid or TFA.
-
Lyophilize the solution to remove the ammonium bicarbonate.
-
Purify the disulfide-bonded peptide by reverse-phase HPLC.
Signaling Pathways and Logical Relationships
The formation of a disulfide bond is a key post-translational modification that often dictates the final, biologically active conformation of a peptide or protein. This structural stabilization is crucial for proper receptor binding and subsequent signal transduction.
Conclusion
The use of (Z-Cys-OH)₂ offers a reliable method for the introduction of disulfide bonds in synthetic peptides. The Z-group provides orthogonal protection in the context of Fmoc-based synthesis and can be removed under conditions that are distinct from those used for other common protecting groups. The protocols provided herein offer a starting point for the successful synthesis of disulfide-containing peptides. Researchers should optimize conditions based on the specific properties of their target peptides to achieve the best results.
Application Notes and Protocols for the Synthesis of Cyclic Peptides via Disulfide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of cyclic peptides containing a disulfide bridge. While the direct incorporation of pre-formed cystine derivatives like N,N'-di-Z-L-cystine ((Z-Cys-OH)₂) is not a standard procedure in solid-phase peptide synthesis (SPPS), this document will first address the potential application of such reagents in specific contexts before detailing the prevalent and highly effective method of post-synthetic oxidative cyclization of a linear peptide precursor.
Theoretical Application of (Z-Cys-OH)₂ in Peptide Synthesis
N,N'-di-Z-L-cystine, or (Z-Cys-OH)₂, is a derivative of the amino acid cystine where the amino groups are protected by the benzyloxycarbonyl (Z) group. While not typically used as a monomer in automated SPPS, it could theoretically be employed in:
-
Solution-Phase Fragment Condensation: In this approach, peptide fragments are synthesized separately and then joined together in solution. A fragment containing the (Z-Cys-OH)₂ unit could be synthesized and then coupled with other peptide fragments to introduce a pre-formed disulfide bond into the final peptide. This can be advantageous for the synthesis of complex peptides with multiple disulfide bonds.
-
Convergent Solid-Phase Synthesis: Similar to fragment condensation, a peptide fragment containing the pre-formed disulfide bond from (Z-Cys-OH)₂ could be prepared and then coupled to a resin-bound peptide.
These methods are generally more complex and labor-intensive than the standard linear synthesis followed by cyclization and are typically reserved for specific challenging syntheses. The predominant and more versatile method involves the synthesis of a linear peptide with two cysteine residues, followed by the formation of the disulfide bond.
Standard Protocol: Synthesis of a Linear Peptide Precursor and Oxidative Cyclization
The most common and reliable method for creating cyclic peptides with a single disulfide bond involves three main stages:
-
Solid-Phase Peptide Synthesis (SPPS) of the linear peptide containing two cysteine residues with appropriate protecting groups.
-
Cleavage and Deprotection of the peptide from the solid support.
-
Oxidative Cyclization in solution to form the disulfide bond.
This methodology allows for high purity and yield of the final cyclic product.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol outlines the synthesis of a linear peptide containing two cysteine residues using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-Cys(Trt)-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (dichloromethane)
-
Washing solvent: DMF
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (4 equivalents) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
-
Washing: Wash the resin with DMF.
-
Repeat Deprotection and Coupling: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence. For the cysteine residues, use Fmoc-Cys(Trt)-OH. The trityl (Trt) group is a commonly used acid-labile protecting group for the cysteine thiol.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the peptidyl-resin under vacuum.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the linear peptide from the resin and the simultaneous removal of side-chain protecting groups.
Materials:
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Cleavage Reaction: Treat the dried peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature. The TIS acts as a scavenger to prevent side reactions with the cleaved protecting groups.
-
Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.
-
Pelleting and Washing: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual cleavage reagents.
-
Drying: Dry the crude linear peptide under vacuum.
-
Purification (Optional but Recommended): Purify the linear peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity of the precursor for cyclization. Lyophilize the pure fractions to obtain a fluffy white powder.
Protocol 3: Oxidative Cyclization to Form the Disulfide Bond
The formation of the intramolecular disulfide bond is achieved by oxidizing the free thiol groups of the two cysteine residues in a dilute solution to favor intramolecular cyclization over intermolecular dimerization. Several methods can be employed.
This is a simple and mild method, suitable for many peptides.
Materials:
-
Ammonium (B1175870) bicarbonate buffer (0.1 M, pH 8.0-8.5)
-
Acetonitrile (ACN)
Procedure:
-
Dissolution: Dissolve the purified linear peptide in a mixture of the ammonium bicarbonate buffer and ACN to a final peptide concentration of 0.1-0.5 mg/mL. The ACN helps to solubilize the peptide.
-
Oxidation: Stir the solution vigorously in a beaker open to the atmosphere at room temperature. The reaction time can vary from a few hours to several days.[1]
-
Monitoring: Monitor the progress of the cyclization by RP-HPLC and mass spectrometry.
-
Lyophilization: Once the reaction is complete, freeze-dry the solution directly to remove the volatile buffer.
-
Final Purification: Purify the cyclic peptide by RP-HPLC to remove any remaining linear peptide or oligomers.
DMSO is a mild oxidant that can accelerate the cyclization process.
Materials:
-
Aqueous buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
DMSO
Procedure:
-
Dissolution: Dissolve the linear peptide in the aqueous buffer at a concentration of 0.1-1.0 mg/mL.
-
Oxidation: Add DMSO to the peptide solution (typically 10-20% v/v). Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by RP-HPLC. The reaction is typically complete within a few hours.
-
Purification: Purify the cyclic peptide directly from the reaction mixture using RP-HPLC.
Iodine is a faster and more potent oxidizing agent.
Materials:
-
Methanol (B129727) or a mixture of methanol and water
-
Iodine solution (e.g., 0.1 M in methanol)
Procedure:
-
Dissolution: Dissolve the linear peptide in methanol or a methanol/water mixture to a concentration of 0.1-0.5 mg/mL.
-
Oxidation: Add the iodine solution dropwise to the stirring peptide solution until a faint yellow color persists.
-
Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate (B1220275) until the yellow color disappears.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: Redissolve the residue and purify the cyclic peptide by RP-HPLC.
Data Presentation: Comparison of Oxidation Methods
The choice of oxidation method can affect the reaction time and yield. The following table summarizes typical reaction conditions and outcomes for the cyclization of a model peptide.
| Oxidation Method | Oxidizing Agent | Typical Peptide Concentration | pH | Typical Reaction Time | Typical Yield |
| Air Oxidation | O₂ (from air) | 0.1 - 0.5 mg/mL | 8.0 - 8.5 | 24 - 72 hours | Moderate to High |
| DMSO Oxidation | Dimethyl Sulfoxide | 0.1 - 1.0 mg/mL | 8.0 | 4 - 24 hours | High |
| Iodine Oxidation | I₂ | 0.1 - 0.5 mg/mL | Neutral | 15 - 60 minutes | High |
| Potassium Ferricyanide | K₃[Fe(CN)₆] | 0.1 - 1.0 mg/mL | 7.0 - 8.0 | 1 - 4 hours | High |
Yields are sequence-dependent and can be optimized by adjusting reaction conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of cyclic peptides via disulfide bond formation.
Signaling Pathway: α-Conotoxin Inhibition of Nicotinic Acetylcholine (B1216132) Receptor
Many cyclic peptides with disulfide bonds have potent biological activities. For example, α-conotoxins, isolated from the venom of cone snails, are well-known inhibitors of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[2]
References
Application Notes and Protocols for the Quantification of (Z-Cys-OH)2
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z-Cys-OH)2, also known as N,N'-bis(benzyloxycarbonyl)-L-cystine, is a protected form of the amino acid cystine. The benzyloxycarbonyl (Z) group is a common protecting group for amines in peptide synthesis and other chemical modifications. Accurate quantification of this compound is crucial for process monitoring in peptide synthesis, quality control of raw materials and intermediates, and for studying the stability and degradation of Z-protected compounds. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The primary analytical methods for the quantification of this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
RP-HPLC-UV: This is a robust and widely available technique suitable for the quantification of this compound in relatively clean sample matrices, such as pharmaceutical formulations or reaction mixtures. The presence of the aromatic benzyloxycarbonyl groups allows for sensitive UV detection.
-
LC-MS/MS: This method offers higher sensitivity and selectivity, making it ideal for quantifying this compound in complex biological matrices or for detecting trace-level impurities.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of amino acids and their derivatives by HPLC and LC-MS/MS. It is important to note that these values are representative and should be determined for the specific analytical method and instrument used for this compound quantification.
| Parameter | HPLC-UV (for related compounds) | LC-MS/MS (for related compounds) |
| Limit of Detection (LOD) | 0.02 - 15 µg/mL[1][2][3] | 0.02 - 0.55 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.05 - 50 µg/mL[1][2][3] | 0.05 - 1.6 µg/mL[1] |
| **Linearity (R²) ** | > 0.99[3] | > 0.99 |
| Recovery | 89.7 - 108%[4] | 95.6 - 100.2% |
Experimental Protocols
Protocol 1: Quantification of this compound by Reversed-Phase HPLC-UV
This protocol is a general guideline for developing an RP-HPLC method for the quantification of this compound. Method optimization will be required for specific applications.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation
-
HPLC system with a UV/Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a 10 mL volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
4. Sample Preparation
-
For Drug Substances: Accurately weigh the sample and dissolve it in a suitable solvent to achieve a concentration within the calibration range.
-
For In-process Samples: Dilute the reaction mixture with a suitable solvent to bring the concentration of this compound into the calibration range. Filtration of the final sample solution through a 0.45 µm syringe filter is recommended before injection.
5. Chromatographic Conditions (Starting Point)
-
Mobile Phase A: Water with 0.1% TFA or FA
-
Mobile Phase B: Acetonitrile with 0.1% TFA or FA
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (due to the benzene (B151609) rings in the Z-group)[5]
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for developing a sensitive and selective LC-MS/MS method for this compound.
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS), if available (e.g., this compound-d10)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
2. Instrumentation
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source
-
UPLC/UHPLC system for fast separations
-
C18 reversed-phase column (e.g., 50-100 mm x 2.1 mm, <2 µm particle size)
3. Preparation of Standard and Sample Solutions
-
Prepare stock and working standard solutions of this compound and the internal standard as described in the HPLC protocol, using LC-MS grade solvents.
-
For biological samples (e.g., plasma, tissue homogenate), a sample preparation step such as protein precipitation (with acetonitrile or methanol), liquid-liquid extraction, or solid-phase extraction is required to remove matrix interferences. The internal standard should be added before the extraction step.
4. LC-MS/MS Conditions (Starting Point)
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution: A fast gradient is typically used (e.g., 5% to 95% B in 5 minutes).
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Precursor Ion (Q1): The [M+H]⁺ or [M-H]⁻ ion of this compound.
-
Product Ions (Q3): Select at least two stable and abundant fragment ions for Multiple Reaction Monitoring (MRM).
-
Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each MRM transition.
-
5. Data Analysis
-
Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards.
-
Use a weighted linear regression model for the calibration curve.
-
Quantify this compound in samples using the calibration curve.
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Conceptual diagram of cysteine/cystine redox cycling in cellular signaling.
References
- 1. s10901.pcdn.co [s10901.pcdn.co]
- 2. researchgate.net [researchgate.net]
- 3. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 4. A new chromatographic method for the determination of cysteine, glutathione, homocysteine and Nɛ-homocysteinyllysine isopeptide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imtakt.com [imtakt.com]
Application Notes and Protocols for HPLC Analysis of Peptides Containing Z-Protected Cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of synthetic peptides. For peptides containing cysteine residues, proper protection of the thiol side chain is crucial to prevent undesired side reactions, such as oxidation and disulfide bond formation. The benzyloxycarbonyl (Z or Cbz) group is a commonly used protecting group for the thiol function of cysteine (Cys). Accurate and reliable HPLC methods are essential for monitoring reaction progress, assessing purity, and isolating these Z-protected peptide intermediates during multi-step syntheses.
This document provides a detailed application note and protocol for the reversed-phase HPLC (RP-HPLC) analysis of peptides containing Z-protected cysteine.
Key Considerations for HPLC Analysis of Z-Cys Peptides
Several factors must be considered to ensure robust and reproducible HPLC analysis of peptides containing Z-protected cysteine:
-
Stability of the Z-Protecting Group: The benzyloxycarbonyl group, when attached to the sulfur atom of cysteine (S-Z), is generally considered stable to the mildly acidic conditions (e.g., 0.1% trifluoroacetic acid) typically used in reversed-phase HPLC for peptides. This stability allows for the analysis of the intact protected peptide without significant on-column deprotection.
-
Hydrophobicity: The Z-group is hydrophobic and will significantly increase the retention time of the peptide on a reversed-phase column compared to its unprotected counterpart. This increased retention needs to be accounted for in the gradient design.
-
Potential for Oxidation: While the thiol is protected, care should still be taken during sample preparation and storage to minimize exposure to oxidizing agents, as any deprotected cysteine can be susceptible to oxidation.
-
Column Selection: C18 columns are the most widely used stationary phases for peptide analysis and are well-suited for separating Z-protected peptides based on their hydrophobicity.[1]
-
Mobile Phase: A mobile phase system consisting of water and acetonitrile (B52724) (ACN) with an ion-pairing agent like trifluoroacetic acid (TFA) is standard for peptide HPLC. TFA helps to improve peak shape and resolution.[2]
Experimental Protocols
This section details the necessary protocols for the successful HPLC analysis of peptides containing Z-protected cysteine.
Materials and Reagents
-
Sample: Lyophilized peptide containing at least one Z-protected cysteine residue.
-
Solvents:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
-
Equipment:
-
Analytical HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Syringe filters (0.22 µm or 0.45 µm)
-
Analytical balance
-
Vortex mixer
-
Pipettes and appropriate tips
-
Sample Preparation Protocol
-
Stock Solution Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized Z-protected peptide.
-
Dissolve the peptide in a suitable solvent. A common starting point is 1 mL of 5% aqueous TFA. Vortex briefly to ensure complete dissolution. This results in a 1 mg/mL stock solution.
-
-
Working Solution Preparation:
-
Dilute the stock solution with HPLC-grade water to a final concentration of 0.1-0.5 mg/mL. It is crucial to dilute the sample in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape.
-
-
Filtration:
-
Filter the working solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
-
HPLC Method Protocol
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Gradient Elution: A gradient of increasing organic solvent (Mobile Phase B) is used to elute the peptides. The following is a general-purpose gradient suitable for a wide range of Z-protected peptides. Optimization may be required based on the specific peptide's hydrophobicity.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 30.0 | 5 | 95 |
| 35.0 | 5 | 95 |
| 35.1 | 95 | 5 |
| 40.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 214 nm and 280 nm (if the peptide contains aromatic residues like Trp or Tyr).
-
Injection Volume: 10-20 µL.
Data Presentation
The following table provides hypothetical quantitative data for the HPLC analysis of a model peptide, Ac-Gly-Cys(Z)-Phe-NH₂ , to illustrate the expected retention behavior. Actual retention times will vary depending on the specific peptide sequence, HPLC system, and column used.
| Peptide | Retention Time (min) | Peak Area (%) | Theoretical Mass (Da) | Observed Mass (Da) |
| Ac-Gly-Cys(Z)-Phe-NH₂ | 18.5 | 98.2 | 486.55 | 486.6 |
| Impurity 1 (deprotected) | 12.3 | 1.1 | 352.42 | 352.4 |
| Impurity 2 (oxidized dimer) | 25.1 | 0.7 | 702.82 | 702.8 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of a peptide containing Z-protected cysteine.
References
Application Notes and Protocols for the NMR Spectroscopic Characterization of (Z-Cys-OH)₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z-Cys-OH)₂, also known as N,N'-Bis(benzyloxycarbonyl)-L-cystine, is a pivotal building block in synthetic peptide chemistry. As a disulfide-linked dimer of N-terminally protected cysteine, it serves as a direct precursor for the introduction of disulfide bridges into synthetic peptides and proteins. The correct incorporation and integrity of this unit are critical for the final conformation and biological activity of complex peptide-based therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural verification and purity assessment of (Z-Cys-OH)₂ prior to its use in solid-phase peptide synthesis (SPPS) and for the subsequent characterization of the resulting peptides.
These application notes provide a comprehensive guide to the characterization of (Z-Cys-OH)₂ using ¹H and ¹³C NMR spectroscopy, including detailed experimental protocols and expected spectral data. Furthermore, a logical workflow is presented for the application of (Z-Cys-OH)₂ in the synthesis of disulfide-containing peptides.
Data Presentation: Quantitative NMR Data for (Z-Cys-OH)₂
The structural integrity of (Z-Cys-OH)₂ can be confirmed by analyzing its characteristic NMR signals. The following tables summarize the expected chemical shifts (δ) for the protons (¹H) and carbons (¹³C) of the molecule.
Table 1: ¹H NMR Chemical Shift Data for (Z-Cys-OH)₂ in DMSO-d₆. [1]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (C₆H₅) | 7.33 - 7.36 | m | - |
| NH (Amide) | 7.76 | d | 8.4 |
| CH₂ (Benzyl) | 5.05 | s | - |
| α-CH | 4.297 | m | - |
| β-CH₂ | 2.931, 3.159 | m | - |
| COOH | 13.0 (broad) | s | - |
Table 2: Expected ¹³C NMR Chemical Shift Ranges for (Z-Cys-OH)₂.
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (Carboxyl) | ~172 | |
| C=O (Carbamate) | ~156 | |
| Aromatic (C₆H₅) | 127 - 137 | Multiple signals expected. |
| CH₂ (Benzyl) | ~66 | |
| α-CH | ~53 | |
| β-CH₂ | 38 - 42 | The chemical shift of the β-carbon is a key indicator of the oxidized state of cysteine.[2] |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh 5-10 mg of (Z-Cys-OH)₂ directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The choice of solvent is critical for dissolving the protected amino acid derivative.
-
Dissolution: Gently vortex the NMR tube to ensure complete dissolution of the sample. If necessary, brief sonication in a water bath can be applied.
-
Finalization: Once the sample is fully dissolved, cap the NMR tube and wipe it clean before insertion into the NMR spectrometer.
Protocol 2: Acquisition of ¹H NMR Spectra
-
Spectrometer Setup: Tune and shim the NMR spectrometer to the sample. A standard 400 MHz or higher field spectrometer is recommended.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of -2 to 14 ppm is typically sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by referencing the residual DMSO solvent peak to 2.50 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Protocol 3: Acquisition of ¹³C NMR Spectra
-
Spectrometer Setup: Use the same tuned and shimmed sample from the ¹H NMR experiment.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): A range of 0 to 200 ppm is appropriate.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale by referencing the DMSO-d₆ solvent peak to 39.52 ppm.
-
Mandatory Visualizations
Logical Workflow for Peptide Synthesis Utilizing (Z-Cys-OH)₂
The following diagram illustrates a streamlined workflow for the incorporation of a disulfide bridge into a target peptide using (Z-Cys-OH)₂ in solid-phase peptide synthesis (SPPS). This approach simplifies the synthesis by introducing the pre-formed disulfide bond, thus avoiding on-resin oxidation steps which can be low-yielding and produce side products.
Signaling Pathway Context: Redox Regulation and Drug Development
The characterization of disulfide-containing molecules is crucial in understanding redox signaling pathways and in the development of drugs that target these pathways. Disulfide bonds can act as "redox switches" that modulate protein function in response to the cellular redox environment.
References
Application Note: Mass Spectrometric Analysis of N,N'-bis(benzyloxycarbonyl)-L-cystine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of N,N'-bis(benzyloxycarbonyl)-L-cystine using mass spectrometry. N,N'-bis(benzyloxycarbonyl)-L-cystine is a crucial intermediate in peptide synthesis and related drug development activities. Accurate mass determination and structural confirmation are essential for quality control and reaction monitoring. This document outlines the experimental procedures for electrospray ionization (ESI) and Fast Atom Bombardment (FAB) mass spectrometry, including sample preparation, instrumentation parameters, and expected fragmentation patterns. The provided data and protocols are intended to guide researchers in the successful analysis of this and structurally related compounds.
Introduction
N,N'-bis(benzyloxycarbonyl)-L-cystine is a derivative of the amino acid L-cystine where the amino groups are protected by benzyloxycarbonyl (Cbz or Z) groups. This protection strategy is fundamental in peptide chemistry to control the reactivity of the amino groups during peptide coupling reactions. The integrity and purity of this compound are paramount for the successful synthesis of peptides. Mass spectrometry is a powerful analytical technique for the verification of the molecular weight and structural elucidation of such compounds. This note details the application of ESI-MS/MS and FAB-MS for the analysis of N,N'-bis(benzyloxycarbonyl)-L-cystine.
Experimental Protocols
Sample Preparation
-
For Electrospray Ionization (ESI-MS):
-
Dissolve 0.1-0.5 mg of N,N'-bis(benzyloxycarbonyl)-L-cystine in 1 mL of a suitable solvent such as methanol (B129727), acetonitrile, or a mixture of methanol and water (50/50 v/v).[1]
-
Vortex the solution to ensure complete dissolution.
-
The sample is now ready for direct infusion or injection into an LC-MS system.
-
-
For Fast Atom Bombardment (FAB-MS):
-
Prepare a matrix solution. A commonly used matrix for cystine derivatives is dithiodiethanol (DTDE).[2]
-
Mix approximately 0.02 mg of the N,N'-bis(benzyloxycarbonyl)-L-cystine sample with 0.4 µL of the DTDE matrix on the FAB probe tip.[2]
-
The sample should be dissolved in a minimal amount of a suitable solvent like methanol before mixing with the matrix to ensure homogeneity.[2]
-
Instrumentation and Data Acquisition
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS):
-
Ionization Mode: Positive ion mode is typically used to generate protonated molecules [M+H]⁺.
-
Mass Spectrometer: A quadrupole ion trap, time-of-flight (TOF), or Orbitrap mass spectrometer can be used.
-
Infusion: Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizing Gas (Nitrogen) Pressure: 10-20 psi
-
Drying Gas (Nitrogen) Flow Rate: 4-8 L/min
-
Drying Gas Temperature: 250-350 °C
-
-
MS Scan: Acquire full scan mass spectra over a mass range of m/z 100-1000 to detect the protonated molecule.
-
MS/MS Fragmentation: Select the protonated molecule [M+H]⁺ as the precursor ion for collision-induced dissociation (CID). Apply a collision energy of 10-40 eV to induce fragmentation.
Fast Atom Bombardment Mass Spectrometry (FAB-MS):
-
Ionization Mode: Positive ion mode.
-
Mass Spectrometer: A double-focusing magnetic-electric sector instrument is suitable for high-resolution measurements.[2]
-
Ionization: Bombard the sample-matrix mixture with a high-energy beam of atoms (e.g., Xenon).
-
Accelerating Voltage: 8 kV.[1]
-
Mass Range: Scan a mass range appropriate to detect the protonated molecule [M+H]⁺.
Data Presentation
The accurate mass measurement of N,N'-bis(benzyloxycarbonyl)-L-cystine provides confirmation of its elemental composition.
| Compound | Chemical Formula | Theoretical Mass [M+H]⁺ (Da) | Observed Mass [M+H]⁺ (Da) | Mass Error (mDa) | Ionization Method | Reference |
| N,N'-bis(benzyloxycarbonyl)-L-cystine | C₂₂H₂₄N₂O₈S₂ | 509.1001 | 509.1004 | 0.3 | FAB-MS | [2] |
Fragmentation Analysis
The fragmentation of N,N'-bis(benzyloxycarbonyl)-L-cystine in the gas phase provides structural information. Based on the known fragmentation of Cbz-protected amino acids and cystine, the following fragmentation pathways are expected.[3]
-
Loss of Benzyloxy Radical: A characteristic fragmentation of N-benzyloxycarbonyl protected peptides is the loss of a benzyloxy radical (PhCH₂O•).[3]
-
Cleavage of the Disulfide Bond: The S-S bond in cystine is susceptible to cleavage upon collisional activation.[4]
-
Cleavage of the Carbon-Sulfur Bond: The C-S bond can also be a site of fragmentation.[4]
-
Decarboxylation: Loss of CO₂ from the carboxyl group can occur.
Visualizations
Experimental Workflow
Caption: Workflow for the mass spectrometric analysis of N,N'-bis(benzyloxycarbonyl)-L-cystine.
Logical Relationship of Fragmentation
Caption: Logical diagram of expected fragmentation pathways.
Conclusion
This application note provides a framework for the mass spectrometric analysis of N,N'-bis(benzyloxycarbonyl)-L-cystine. The detailed protocols for ESI and FAB mass spectrometry, along with the expected fragmentation patterns, will aid researchers in the accurate characterization of this important compound. The presented methods are applicable for routine quality control in synthetic chemistry and for detailed structural elucidation in drug development and proteomics research.
References
- 1. A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 3. The mass spectra of amino-acid and peptide derivatives. Part I. Benzyloxycarbonyl derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Gas-Phase Fragmentation Reactions of Protonated Cystine using High-Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Applications of N-Benzyloxycarbonyl-L-cystine ((Z-Cys-OH)₂) in Antioxidant Research: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield specific studies detailing the direct antioxidant applications of N,N'-bis(benzyloxycarbonyl)-L-cystine ((Z-Cys-OH)₂). The following application notes and protocols are based on the well-established antioxidant properties of its parent molecule, L-cystine, and other N-protected cysteine derivatives like N-acetylcysteine (NAC). These methodologies can be adapted for the investigation of (Z-Cys-OH)₂ as a potential antioxidant.
Introduction
(Z-Cys-OH)₂, also known as N,N'-bis(benzyloxycarbonyl)-L-cystine, is a derivative of the amino acid L-cystine where the amino groups are protected by benzyloxycarbonyl (Z) groups. L-cysteine and its disulfide form, L-cystine, are central to cellular antioxidant defense mechanisms, primarily through their role as precursors for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[1][2] N-protected derivatives of cysteine are often explored for their potential to enhance stability, bioavailability, and cellular uptake. This document outlines potential applications and experimental protocols for investigating the antioxidant properties of (Z-Cys-OH)₂.
Potential Applications in Antioxidant Research
-
Glutathione Precursor: Like other cysteine derivatives, (Z-Cys-OH)₂ could potentially be metabolized intracellularly to release L-cysteine, thereby supporting the synthesis of glutathione.[3] This is a critical pathway for cellular protection against oxidative stress.
-
Direct Radical Scavenging: The disulfide bond in (Z-Cys-OH)₂ may directly interact with and neutralize reactive oxygen species (ROS), such as the hydroxyl radical (•OH).[4] Theoretical studies suggest a two-step reaction mechanism where the disulfide bond is cleaved, leading to the formation of less reactive sulfur species.[4]
-
Synergistic Antioxidant Effects: (Z-Cys-OH)₂ could be investigated for synergistic effects when combined with other antioxidants. For instance, studies have shown that certain cysteine derivatives exhibit enhanced antioxidant efficacy when combined with other compounds like polyphenols or inorganic clusters.[5][6]
-
Therapeutic Development: As oxidative stress is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and chronic inflammation, novel antioxidants are of significant interest for drug development.[7][8]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antioxidant potential of (Z-Cys-OH)₂.
In Vitro Antioxidant Capacity Assays
These assays provide a baseline understanding of the direct antioxidant activity of the compound.
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
-
Protocol:
-
Prepare a stock solution of (Z-Cys-OH)₂ in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a series of dilutions of the (Z-Cys-OH)₂ stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each (Z-Cys-OH)₂ dilution.
-
Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with (Z-Cys-OH)₂.
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ is measured by the decrease in absorbance at 734 nm.
-
Protocol:
-
Prepare the ABTS•⁺ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the (Z-Cys-OH)₂ stock solution.
-
In a 96-well plate, add 190 µL of the diluted ABTS•⁺ solution to 10 µL of each (Z-Cys-OH)₂ dilution.
-
Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent).
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and the IC₅₀ value as described for the DPPH assay.
-
c) Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine complex is monitored by the increase in absorbance at 593 nm.[9]
-
Protocol:
-
Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a series of dilutions of the (Z-Cys-OH)₂ stock solution.
-
In a 96-well plate, add 180 µL of the FRAP reagent to 20 µL of each (Z-Cys-OH)₂ dilution.
-
Include a standard curve using FeSO₄·7H₂O and a blank (solvent).
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value (in µM Fe²⁺ equivalents) from the standard curve.
-
| Assay | Principle | Typical Positive Controls | Endpoint Measurement |
| DPPH | Radical Scavenging | Ascorbic Acid, Trolox | Decrease in absorbance at 517 nm |
| ABTS | Radical Cation Scavenging | Ascorbic Acid, Trolox | Decrease in absorbance at 734 nm |
| FRAP | Reduction of Fe³⁺ to Fe²⁺ | FeSO₄·7H₂O, Ascorbic Acid | Increase in absorbance at 593 nm |
Cell-Based Antioxidant Assays
These assays evaluate the ability of (Z-Cys-OH)₂ to protect cells from oxidative stress.
a) Cellular Antioxidant Activity (CAA) Assay
-
Principle: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (e.g., DCFH-DA) within cells induced by a peroxyl radical generator (e.g., AAPH).
-
Protocol:
-
Seed cells (e.g., HepG2 or Caco-2) in a 96-well black plate and grow to confluence.
-
Wash the cells with PBS.
-
Incubate the cells with various concentrations of (Z-Cys-OH)₂ and 25 µM DCFH-DA for 1 hour at 37°C.
-
Wash the cells with PBS.
-
Add 600 µM AAPH to induce oxidative stress.
-
Immediately measure the fluorescence intensity at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
Determine the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
b) Glutathione (GSH) Measurement
-
Principle: This assay quantifies the intracellular levels of GSH, a key antioxidant. An increase in GSH levels after treatment with (Z-Cys-OH)₂ would suggest its role as a cysteine donor.
-
Protocol:
-
Treat cells with various concentrations of (Z-Cys-OH)₂ for a specified time (e.g., 24 hours).
-
Lyse the cells and deproteinize the lysate.
-
Use a commercially available GSH assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB) to measure the GSH concentration.
-
Normalize the GSH levels to the total protein content of the cell lysate.
-
| Assay | Principle | Cell Lines | Endpoint Measurement |
| Cellular Antioxidant Activity (CAA) | Inhibition of intracellular ROS production | HepG2, Caco-2 | Fluorescence intensity of DCFH-DA |
| Glutathione (GSH) Measurement | Quantification of intracellular GSH | Various cell lines | Colorimetric or fluorometric signal from GSH-specific probe |
Signaling Pathways and Mechanisms
The antioxidant effects of cysteine derivatives are often mediated through the modulation of specific signaling pathways.
The Nrf2-Keap1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes, including those involved in glutathione synthesis.
Caption: The Nrf2-Keap1 signaling pathway for antioxidant gene expression.
Glutathione Synthesis and ROS Neutralization
(Z-Cys-OH)₂ is hypothesized to contribute to the intracellular cysteine pool, which is the rate-limiting substrate for the synthesis of glutathione. Glutathione, in its reduced form (GSH), can directly neutralize ROS and is a cofactor for the enzyme glutathione peroxidase (GPx), which detoxifies peroxides.
Caption: Glutathione synthesis and its role in ROS detoxification.
Experimental Workflow for Evaluating (Z-Cys-OH)₂
A logical workflow is essential for a comprehensive evaluation of the antioxidant properties of (Z-Cys-OH)₂.
Caption: A stepwise workflow for antioxidant evaluation.
Conclusion
While direct evidence for the antioxidant activity of (Z-Cys-OH)₂ is currently lacking in published literature, its chemical structure suggests a strong potential for such properties, primarily through its role as an L-cysteine donor for glutathione synthesis and possibly through direct radical scavenging. The experimental protocols and conceptual frameworks provided here offer a comprehensive guide for researchers and drug development professionals to investigate and characterize the antioxidant profile of (Z-Cys-OH)₂ and other novel N-protected cysteine derivatives. Such studies are crucial for the discovery and development of new therapeutic agents to combat oxidative stress-related diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of the Usage of l-Cysteine (l-Cys) on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Two-step reaction mechanism reveals new antioxidant capability of cysteine disulfides against hydroxyl radical attack - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective [mdpi.com]
- 8. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Z-Group Deprotection in Cysteine Dimers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the deprotection of the Benzyloxycarbonyl (Z-group) from the N-terminus of cysteine dimers.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for Z-group deprotection, and how do they apply to cysteine dimers?
The Z-group is typically removed under reductive or acidic conditions.[1] For cysteine dimers, the choice of method is critical to avoid cleavage of the existing disulfide bond.
-
Catalytic Hydrogenation (H₂/Pd): This is a common method for Z-group removal. However, the palladium catalyst can sometimes mediate the reduction of the disulfide bond, leading to the monomeric cysteine. Careful control of reaction conditions is necessary.
-
Acidolysis (HBr in Acetic Acid): This method is effective for Z-group cleavage but can be harsh.[1] It is crucial to ensure that other protecting groups on the peptide and the disulfide bond itself are stable under these strong acidic conditions.
-
Sodium in Liquid Ammonia (Na/liq. NH₃): While effective, this method is often considered harsh and can lead to peptide bond cleavage, making it less commonly used today.[1]
Q2: My Z-group deprotection is incomplete. What are the common causes and solutions?
Incomplete deprotection is a frequent issue. The underlying causes often relate to the catalyst, reagents, or reaction setup.
Troubleshooting Incomplete Deprotection
Troubleshooting Guide
Problem: Low yield of the desired cysteine dimer after deprotection.
| Potential Cause | Explanation | Recommended Solution |
| Disulfide Bond Reduction | During catalytic hydrogenation (H₂/Pd), the disulfide bond can be reduced to free thiols. This is especially problematic with prolonged reaction times or a highly active catalyst. | 1. Carefully monitor the reaction by HPLC. 2. Use a less active catalyst or add a catalyst poison (e.g., quinoline). 3. Consider an alternative deprotection method like HBr/AcOH. |
| Side Product Formation | Acid-labile protecting groups elsewhere in the peptide can be cleaved, or reactive intermediates (carbocations) can cause alkylation of sensitive residues like Tryptophan or Methionine.[2] | 1. Use a cleavage cocktail with scavengers. Ethanedithiol (EDT) is effective for scavenging t-butyl cations and helps in removing trityl groups from cysteine.[3] 2. For acid-sensitive peptides, ensure orthogonal protection strategies are used.[4] |
| Aggregation | Peptides, especially hydrophobic ones, can aggregate, leading to poor solubility and incomplete reactions.[5] Aggregation can hinder the access of reagents to the Z-group.[5] | 1. Switch to a solvent known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO).[5] 2. Perform the reaction at a higher temperature or use sonication to improve solubility.[5] |
| Product Loss During Workup | The deprotected peptide may be lost due to precipitation, adsorption to glassware, or during extraction and purification steps. | 1. After cleavage, precipitate the peptide in cold diethyl ether.[6] 2. Ensure pH is appropriate during aqueous workup to maintain solubility. 3. Use pre-washed or silanized labware to minimize adsorption. |
Problem: I observe unexpected peaks in my HPLC/Mass Spectrum after deprotection.
This indicates the formation of side products. Identifying the mass of the impurity is the first step in diagnosing the problem.
Deprotection Pathways and Potential Side Reactions
| Observed Mass | Potential Side Product | Cause | Solution |
| (Mass of Dimer / 2) + 1 | Reduced Monomer | The disulfide bond was cleaved during reductive deprotection (H₂/Pd). | Use milder hydrogenation conditions or switch to acidolysis (HBr/AcOH). If free thiols are formed, re-oxidation under dilute conditions can reform the dimer.[7] |
| Mass Dimer + 56 | t-Butylated Product | If other Boc or t-Butyl protecting groups are present, the released t-butyl cation can alkylate nucleophilic residues like Cys or Trp.[8] | Add scavengers like triisopropylsilane (B1312306) (TIS) or ethanedithiol (EDT) to the cleavage cocktail to trap carbocations.[3] |
| Mass Dimer - H₂O | Pyroglutamate Formation | If the N-terminal amino acid is Glutamine (Gln), it can cyclize under acidic conditions. | This is difficult to avoid completely in strong acid. Minimize exposure time to acid and use milder conditions where possible. |
| No change in mass, but different retention time | Scrambled Disulfide Isomers | If the initial dimer was part of a larger peptide with multiple cysteines, reduction and re-oxidation can lead to incorrect disulfide pairing. | Use an orthogonal protection strategy for cysteine residues to ensure regioselective disulfide bond formation.[4][9] |
Key Experimental Protocols
Protocol 1: Z-Group Deprotection using HBr in Acetic Acid
This protocol is suitable for peptides stable to strong acid.
-
Preparation: Dissolve the Z-protected cysteine dimer in glacial acetic acid (AcOH). Cool the solution in an ice bath.
-
Reagent Addition: Slowly add a solution of 33% HBr in acetic acid. The amount will depend on the scale of the reaction and other protecting groups present.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup:
-
Precipitate the crude peptide by adding the reaction mixture to a large volume of cold, dry diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate several times with cold ether to remove scavengers and byproducts.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the deprotected dimer using reverse-phase HPLC.
Protocol 2: Z-Group Deprotection by Catalytic Hydrogenation
This protocol is milder but carries the risk of disulfide reduction.
-
Setup: Dissolve the Z-protected dimer in a suitable solvent (e.g., methanol, ethanol, or DMF).
-
Catalyst: Add Palladium on carbon (Pd/C, typically 10% w/w) to the solution. The amount should be catalytic, often around 10-20% of the peptide weight.
-
Hydrogenation:
-
Purge the reaction vessel with nitrogen or argon, then introduce hydrogen gas (H₂). This can be done using a balloon of H₂ for small-scale reactions or a Parr hydrogenator for larger scales at elevated pressure.
-
Stir the reaction vigorously to ensure good mixing.
-
-
Monitoring: Monitor the reaction closely by HPLC (e.g., every 30 minutes) to check for the disappearance of starting material and the appearance of both the desired product and any reduced monomer.
-
Workup:
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
-
Purification: Purify the product by HPLC. If disulfide reduction has occurred, the product can be air-oxidized in a dilute aqueous buffer (pH 7.5-8.5) to reform the dimer before final purification.[7]
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. bachem.com [bachem.com]
- 8. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 9. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
Technical Support Center: Z-Protected Cysteine in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Z-protected Cysteine (Cys). The Z-group, or benzyloxycarbonyl (Cbz), is a commonly used protecting group in peptide chemistry. While robust, its application to the thiol side chain of cysteine requires careful consideration to avoid side reactions that can impact peptide purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with the use of Z-protected cysteine in peptide synthesis?
A1: The primary side reactions involving Z-protected cysteine, and cysteine in general during peptide synthesis, are racemization, β-elimination, and S-alkylation.[1][2][3]
-
Racemization: This is the loss of stereochemical integrity at the α-carbon of the cysteine residue, leading to the incorporation of D-cysteine instead of the desired L-cysteine. Cysteine is particularly susceptible to racemization, especially when activated for coupling.[1][4]
-
β-Elimination: Under basic conditions, such as during Fmoc deprotection with piperidine (B6355638), the protected thiol group can be eliminated from the cysteine side chain. This results in the formation of a highly reactive dehydroalanine (B155165) intermediate.[1][4][5] This intermediate can then react with nucleophiles present in the reaction mixture.
-
S-Alkylation: During the final cleavage of the peptide from the resin with strong acids like trifluoroacetic acid (TFA), carbocations generated from the resin linker or other protecting groups can alkylate the sulfur atom of the cysteine side chain.[6][7]
Q2: How does the Z-group compare to other common thiol protecting groups like Trityl (Trt) in preventing these side reactions?
A2: While specific quantitative data for S-Cbz-cysteine is not as abundant in recent literature compared to more modern protecting groups, we can infer its properties based on general chemical principles. The Trityl (Trt) group is known for its steric bulk, which can help minimize β-elimination.[1] However, it is also known to be prone to causing significant racemization. Newer protecting groups like Tetrahydropyranyl (Thp) have been shown to be superior in reducing both racemization and β-elimination compared to Trt. The benzyloxycarbonyl (Z) group is less sterically bulky than the Trityl group, which might suggest a lesser ability to sterically hinder base-catalyzed β-elimination.
Troubleshooting Guide
Problem 1: My peptide has a significant D-Cysteine impurity.
Q: I've synthesized a peptide with Z-protected cysteine and the final analysis shows a diastereomeric impurity. What could be the cause and how can I fix it?
A: This is likely due to racemization of the cysteine residue during the coupling step. Cysteine is highly prone to racemization, especially with base-mediated activation methods.[1][4]
Solutions:
-
Choice of Coupling Reagents: Avoid using coupling reagents that require a strong base for activation, such as HBTU/DIPEA. Instead, opt for methods that proceed under more acidic or neutral conditions. The use of carbodiimides like diisopropylcarbodiimide (DIC) in the presence of an additive like hydroxybenzotriazole (B1436442) (HOBt) or OxymaPure is recommended to suppress racemization.[1]
-
Pre-activation Time: Minimize the pre-activation time of the Fmoc-Cys(Z)-OH amino acid before adding it to the resin-bound peptide. Prolonged activation in the presence of base can increase the extent of racemization.
-
Temperature: Perform the coupling reaction at room temperature. Elevated temperatures, sometimes used to drive difficult couplings, can significantly increase the rate of racemization.
Problem 2: I'm observing an unexpected mass peak of +51 Da in my LC-MS.
Q: My final peptide product shows a major impurity with a mass increase of 51 Daltons. What is this side product and how can I prevent its formation?
A: This mass shift is characteristic of the addition of piperidine to a dehydroalanine intermediate.[1] This occurs via a β-elimination reaction, which is catalyzed by the basic conditions used for Fmoc deprotection (piperidine). This is particularly problematic for C-terminal cysteine residues.[1][4]
Solutions:
-
Use of Bulky Protecting Groups: While you are using a Z-group, for future syntheses, consider using a more sterically hindering protecting group for the cysteine thiol, such as Trityl (Trt), which can partially shield the α-proton from abstraction by the base.[1]
-
Alternative Deprotection Reagents: For very sensitive sequences, consider using a less basic reagent for Fmoc deprotection, or a bulkier base that is less nucleophilic than piperidine.
-
Resin Choice: For peptides with a C-terminal cysteine, using a 2-chlorotrityl chloride resin can reduce the incidence of β-elimination compared to Wang-type resins.[7]
Problem 3: My peptide shows signs of S-alkylation after cleavage.
Q: After cleaving my peptide from a Wang resin, I see byproducts that correspond to the addition of a benzyl (B1604629) group to the cysteine thiol. How can this be avoided?
A: This side reaction is S-alkylation, caused by reactive carbocations generated from the resin linker during TFA cleavage.[6][7] The p-hydroxybenzyl cation from the Wang linker is a common culprit.
Solutions:
-
Use of Scavengers: It is crucial to use an effective scavenger cocktail during TFA cleavage to quench these reactive carbocations. A common and effective cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). TIS is a very efficient scavenger of carbocations.
-
Cleavage Conditions: Ensure that a sufficient volume of the cleavage cocktail is used and that the cleavage reaction is allowed to proceed for an adequate amount of time (typically 2-3 hours) to ensure complete removal of all protecting groups and efficient scavenging.
Summary of Cysteine Protecting Groups and Side Reactions
| Protecting Group | Racemization Tendency | Propensity for β-Elimination | Notes |
| Z (Cbz) | Moderate to High | Moderate | Less steric bulk compared to Trt may offer less protection against β-elimination. |
| Trt (Trityl) | High | Lower (due to steric bulk)[1] | Most common and cost-effective, but prone to racemization. |
| Acm (Acetamidomethyl) | Lower than Trt[8] | Higher than Trt[8] | Requires a separate deprotection step, often with mercury(II) acetate (B1210297) or iodine. |
| Thp (Tetrahydropyranyl) | Very Low (0.74%) | Low | Shows superior performance in minimizing both racemization and β-elimination. |
| Dpm (Diphenylmethyl) | Low (6.8%) | Moderate | Offers a balance of properties. |
Note: The properties for the Z-group are inferred from general chemical principles, as direct comparative quantitative data was not available in the search results.
Experimental Protocols
Protocol 1: Recommended Coupling of Fmoc-Cys(Z)-OH
-
Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Cys(Z)-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.
-
Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction has gone to completion.
Protocol 2: Cleavage and Deprotection with Scavengers
-
Resin Preparation: After the final synthesis step, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the solution to a 10-fold volume of cold diethyl ether.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with fresh cold ether two more times.
-
Drying: Dry the crude peptide under vacuum.
Visualized Workflows
Caption: Workflow for minimizing racemization of Z-protected cysteine.
Caption: Logic for preventing β-elimination and piperidine adduct formation.
Caption: Workflow for preventing S-alkylation during peptide cleavage.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Side reactions in the SPPS of Cys-containing peptides | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
Technical Support Center: Cysteine Epimerization in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the epimerization of cysteine residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is cysteine epimerization and why is it a concern in peptide synthesis?
A1: Cysteine epimerization is a side reaction where the stereochemistry at the α-carbon of a cysteine residue inverts, converting the naturally occurring L-cysteine into its D-cysteine diastereomer. This is a significant issue in peptide synthesis because the incorporation of the incorrect stereoisomer can drastically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1] The epimerized peptide can be difficult to separate from the target peptide, complicating purification and reducing the overall yield of the desired product.[2][3]
Q2: What is the primary mechanism of cysteine epimerization during Fmoc-SPPS?
A2: The primary mechanism is base-catalyzed epimerization.[4] The α-proton of the cysteine residue is acidic and susceptible to abstraction by a base, which is frequently used in the coupling and deprotection steps of Fmoc-SPPS. This abstraction leads to the formation of a planar carbanion intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of both L- and D-cysteine isomers.[5]
Q3: Which factors are known to promote cysteine epimerization?
A3: Several factors during peptide synthesis can increase the likelihood and extent of cysteine epimerization:
-
Bases: Strong and sterically unhindered bases, such as N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM), are known to significantly promote epimerization.[1][5]
-
Coupling Reagents: Uronium and phosphonium (B103445) salt-based coupling reagents (e.g., HBTU, HATU, PyBOP) in the presence of bases can lead to substantial epimerization.[3][5]
-
Pre-activation: Allowing the coupling reagents to pre-activate with the protected cysteine before addition to the resin can significantly increase the rate of epimerization.[5]
-
Elevated Temperatures: Higher temperatures, such as those used in microwave-assisted peptide synthesis, can accelerate the rate of epimerization.[5]
-
Solvent: More polar solvents like pure N,N-dimethylformamide (DMF) can favor this side reaction compared to less polar solvent systems.[5]
-
C-terminal Cysteine: Cysteine residues at the C-terminus of a peptide are particularly prone to epimerization, especially when anchored to Wang-type resins.[6][7]
-
Thiol Protecting Groups: The choice of the thiol protecting group can influence the rate of epimerization. For instance, acetamidomethyl (Acm) is generally more prone to epimerization than the bulkier trityl (Trt) group.[8]
Troubleshooting Guides
Problem: My peptide containing cysteine shows a significant amount of a D-Cys diastereomer upon analysis.
This troubleshooting guide will help you identify the potential causes and implement solutions to minimize cysteine epimerization in your solid-phase peptide synthesis.
Step 1: Review Your Coupling Protocol
Your choice of coupling reagent and base is a critical factor in cysteine epimerization.
-
Observation: You are using a uronium or phosphonium-based coupling reagent (e.g., HBTU, HATU) with a strong, non-hindered base like DIEA or NMM.
-
Solution:
-
Switch to a carbodiimide-based coupling method, such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), in combination with an epimerization-suppressing additive like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[5]
-
If you must use an onium salt reagent, consider using a weaker or more sterically hindered base like collidine (2,4,6-trimethylpyridine).[8]
-
Avoid pre-activation of the Fmoc-Cys-OH with the coupling reagent and base before adding it to the resin.[5]
-
Step 2: Evaluate the Thiol Protecting Group and Resin
The protecting group on the cysteine side chain and the type of resin used can influence the extent of epimerization, especially for C-terminal cysteine residues.
-
Observation: You are using a Wang resin for a peptide with a C-terminal cysteine.
-
Solution: For C-terminal cysteine peptides, it is highly recommended to use a 2-chlorotrityl chloride (2-CTC) resin or other trityl-based resins like NovaSyn TGT.[7][9] These resins are known to reduce epimerization and the formation of piperidinylalanine adducts.[7]
-
Observation: You are using a less sterically bulky protecting group like Acm.
-
Solution: The trityl (Trt) protecting group is generally preferred as its steric bulk can help minimize epimerization.[4] Newer protecting groups like tetrahydropyranyl (Thp) have also shown promise in reducing epimerization compared to Trt.[9]
Step 3: Optimize Reaction Conditions
Temperature and solvent can play a significant role in the rate of epimerization.
-
Observation: You are performing the coupling reaction at an elevated temperature (e.g., using a microwave synthesizer).
-
Solution: While microwave synthesis can speed up coupling, it can also increase epimerization.[3] If you suspect epimerization is an issue, perform the cysteine coupling step at room temperature.
-
Observation: You are using pure DMF as the solvent.
-
Solution: Consider using a less polar solvent mixture, such as 1:1 dichloromethane (B109758) (DCM) and DMF, which has been shown to reduce the rate of epimerization.[5]
Data Presentation
The following tables summarize quantitative data on the extent of cysteine epimerization under various conditions.
Table 1: Effect of Cysteine Protecting Group on Epimerization
| Protecting Group | Coupling Conditions | % D-Cys Epimer | Reference |
| Trityl (Trt) | DIPCDI/Oxyma | 3.3% | [9] |
| Diphenylmethyl (Dpm) | DIPCDI/Oxyma | 6.8% | [9] |
| Tetrahydropyranyl (Thp) | DIPCDI/Oxyma | 0.74% | [9] |
| Trityl (Trt) | 20% piperidine (B6355638)/6h on NovaSyn TGT resin | 23% | [6] |
| 4-methoxybenzyloxymethyl (MBom) | 20% piperidine/6h on NovaSyn TGT resin | 6% | [6] |
Table 2: Influence of Coupling Reagents and Bases on Cysteine Epimerization
| Coupling Reagent | Base | Additive | % D-Cys Epimer | Reference |
| HCTU | DIEA | 6-Cl-HOBt | High | [10] |
| DIPCDI | - | HOBt | Low | [7] |
| DIPCDI | - | Oxyma | Low | [7] |
| HBTU | DIEA | HOBt | 5-33% | [5] |
| Carbodiimide | - | HOBt/HOAt | Low | [8] |
Experimental Protocols
Protocol 1: Low-Epimerization Coupling of Fmoc-Cys(Trt)-OH using DIC/HOBt
This protocol is recommended for incorporating cysteine residues while minimizing epimerization.
-
Resin Preparation: Swell the resin (e.g., 2-chlorotrityl chloride resin for C-terminal Cys) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the preceding amino acid.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents), HOBt (3 equivalents) in DMF.
-
Coupling Reaction: Add the solution from step 4 to the resin, followed by the addition of DIC (3 equivalents). Allow the reaction to proceed for 2-4 hours at room temperature.
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.
-
Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction has gone to completion. If the test is positive (blue), repeat the coupling step.
Protocol 2: Fmoc Deprotection with Reduced Epimerization Potential for C-terminal Cysteine
This protocol is designed to minimize epimerization during the Fmoc deprotection of a C-terminal cysteine.
-
Resin: Use a 2-chlorotrityl chloride resin loaded with Fmoc-Cys(Trt)-OH.
-
Deprotection Solution: Prepare a solution of 30% 4-methylpiperidine (B120128) in DMF containing 0.5 M OxymaPure.[11]
-
Deprotection Step: Treat the resin with the deprotection solution (2 x 10 minutes). The OxymaPure acts as a buffer to reduce the basicity of the solution, thereby suppressing epimerization.[11]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) before proceeding to the next coupling step.
Mandatory Visualizations
References
- 1. Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 2. bharavilabs.in [bharavilabs.in]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. Epimerization-Free Preparation of C-Terminal Cys Peptide Acid by Fmoc SPPS Using Pseudoproline-Type Protecting Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 10. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to HPLC-Based Purity Validation of (Z-Cys-OH)2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of N,N'-bis(benzyloxycarbonyl)-L-cystine, commonly abbreviated as (Z-Cys-OH)2. While HPLC is the industry standard for assessing the purity of this and other peptide-related compounds, alternative and complementary methods can offer additional insights into the impurity profile. This document outlines a standard HPLC methodology, compares it with other analytical techniques, and provides the necessary experimental protocols for implementation in a research or quality control setting.
Comparative Analysis of Analytical Methods
The purity of this compound is crucial for its application in pharmaceutical and research settings. HPLC offers a robust and reliable method for quantification, but a multi-faceted approach utilizing other techniques can provide a more complete picture of the compound's purity and stability.
| Analytical Method | Principle | Information Provided | Typical Performance |
| Reversed-Phase HPLC (RP-HPLC) | Differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. | Quantitative purity assessment based on peak area percentage, detection of process-related impurities and degradation products. | High precision and accuracy, with purity values typically expected to be ≥98%. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Confirms the molecular weight of this compound and helps in the structural elucidation of unknown impurities and degradation products.[1] | High sensitivity and specificity for molecular identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Provides unambiguous structural confirmation of the main component and can be used to identify and quantify impurities without the need for reference standards for each impurity. | Unparalleled for structural elucidation, but generally less sensitive than HPLC for trace impurity quantification. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | Primarily used for the analysis of residual solvents from the synthesis process.[2] | High sensitivity for volatile organic compounds. |
Experimental Protocols
RP-HPLC Method for Purity Determination of this compound
This protocol is a representative method based on common practices for the analysis of protected amino acids and peptides.[3][4]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
Gradient: A linear gradient from 20% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.
Forced Degradation Studies Protocol
Forced degradation studies are essential for developing a stability-indicating HPLC method.[5] The following conditions are typically employed:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period (e.g., 7 days).
Samples from each stress condition should be diluted to the target concentration and analyzed by the proposed HPLC method to assess for the formation of degradation products and to ensure the method can separate these from the main peak.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purity validation process for this compound.
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Logical Flow for Establishing a Stability-Indicating HPLC Method.
References
A Comparative Guide to Cysteine Protecting Groups: Benchmarking (Z-Cys-OH)₂ Against Modern Alternatives
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for cysteine residues is a critical step in the successful synthesis of peptides and proteins. The unique reactivity of cysteine's thiol side chain necessitates robust protection to prevent unwanted side reactions, such as oxidation and disulfide scrambling. This guide provides an objective comparison of N,N'-bis(benzyloxycarbonyl)-L-cystine, or (Z-Cys-OH)₂, with other commonly employed cysteine protecting groups in the context of solid-phase peptide synthesis (SPPS).
The choice of a cysteine protecting group influences not only the strategic approach to peptide synthesis, particularly for complex molecules with multiple disulfide bonds, but also has a significant impact on yield, purity, and the propensity for side reactions like racemization. This guide presents a detailed analysis supported by experimental data, comprehensive protocols, and visual workflows to facilitate an informed selection process for your research needs.
Performance Comparison of Cysteine Protecting Groups
The performance of a protecting group is evaluated on several key parameters: its stability under various reaction conditions, the ease and selectivity of its removal (deprotection), and its influence on the stereochemical integrity of the cysteine residue. The following table summarizes these characteristics for (Z-Cys-OH)₂ and other widely used alternatives.
| Protecting Group | Structure | Cleavage Conditions | Stability | Advantages | Disadvantages |
| (Z-Cys-OH)₂ | Dimer with N-terminal Z protection and a disulfide bond | Reductive cleavage (e.g., DTT, TCEP) | Stable to mild acid and base. The Z group is labile to strong acid (HBr/AcOH) and hydrogenolysis. | The disulfide bond itself acts as the protecting group. | Limited data available for modern Fmoc-SPPS. The Z group is not fully orthogonal with standard Fmoc-SPPS cleavage. Requires a separate reduction step. |
| Trityl (Trt) | Triphenylmethyl | Standard TFA cocktails (e.g., TFA/TIS/H₂O) | Base-stable, acid-labile. | Most common and cost-effective for routine synthesis. Cleaved during final global deprotection. | Prone to causing significant racemization, especially at the C-terminus. Can lead to reattachment to the peptide if not scavenged properly.[1] |
| Acetamidomethyl (Acm) | Acetamidomethyl | Iodine (I₂), Mercury(II) acetate (B1210297) (Hg(OAc)₂), Silver trifluoromethanesulfonate (B1224126) (AgOTf) | Stable to TFA and piperidine (B6355638). | Highly stable and orthogonal to Fmoc and Boc strategies, ideal for regioselective disulfide bond formation.[2] | Deprotection often requires toxic heavy metals or harsh oxidizing conditions.[3] |
| tert-Butyl (tBu) | tert-Butyl | Strong acids (e.g., TFMSA), Hg(OAc)₂ | Stable to TFA and piperidine. | Orthogonal to Fmoc chemistry, useful for complex syntheses.[2] | Requires harsh deprotection conditions, often involving toxic reagents. |
| Tetrahydropyranyl (Thp) | Tetrahydropyranyl | Standard TFA cocktails (e.g., TFA/TIS/H₂O) | Base-stable, acid-labile. | Significantly reduces racemization compared to Trt (0.74% vs. 3.3% in one study). Minimizes piperidinylalanine formation.[1] | Introduces a new chiral center. |
| 4-Methoxytrityl (Mmt) | 4-Methoxytrityl | Mild acid (e.g., 1-2% TFA in DCM) | Very acid-labile. | Allows for selective on-resin deprotection for disulfide bond formation or side-chain modification.[4] | Can be prematurely cleaved if synthesis conditions are not carefully controlled. |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible and high-yield peptide synthesis. Below are representative protocols for the incorporation of a protected cysteine residue using Fmoc-SPPS and the subsequent cleavage and deprotection steps.
Protocol 1: Standard Fmoc-SPPS Coupling of a Protected Cysteine
This protocol outlines a single cycle for the addition of an Fmoc-protected cysteine (e.g., Fmoc-Cys(Trt)-OH) to a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected cysteine (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative method like the Kaiser test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).
-
-
Repeat: Proceed to the next deprotection and coupling cycle for the subsequent amino acid.
Protocol 2: Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail. A common mixture for peptides containing acid-labile protecting groups like Trt is Reagent K: TFA/water/phenol/thioanisole/ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[5]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 3: Reductive Cleavage of Disulfide Bonds
For peptides synthesized using (Z-Cys-OH)₂ or other disulfide-based strategies, a reduction step is necessary to obtain the free thiol.
-
Dissolution: Dissolve the cleaved and precipitated peptide in a suitable buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate, pH 8).
-
Reduction: Add a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in a 10- to 50-fold molar excess over the peptide.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours.
-
Purification: Purify the reduced peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Selection Process
To aid in understanding the experimental workflow and the decision-making process for selecting an appropriate cysteine protecting group, the following diagrams are provided.
References
A Comparative Guide to Alternative Methods for Forming Disulfide Bonds in Peptides
For researchers, scientists, and drug development professionals, the formation of disulfide bonds is a critical step in the synthesis of many therapeutic and research-grade peptides. These bonds are essential for maintaining the peptide's three-dimensional structure, stability, and biological activity. While classical air oxidation has been a long-standing method, a variety of alternative techniques have been developed to offer improved yields, reduced side reactions, and greater control over the oxidation process. This guide provides an objective comparison of these alternative methods, supported by experimental data and detailed protocols.
Comparison of Disulfide Bond Formation Methods
The selection of an appropriate method for disulfide bond formation depends on several factors, including the peptide sequence, the presence of sensitive amino acid residues, the desired purity, and the scale of the synthesis. The following table summarizes the key quantitative parameters of common alternative methods.
| Method | Typical Yield (%) | Typical Purity (%) | Typical Reaction Time | Key Advantages | Key Disadvantages |
| Air Oxidation | 20-60% | Variable | 12-48 hours | Simple, mild conditions. | Slow, often incomplete, risk of side reactions and oligomerization.[1][2] |
| DMSO Oxidation | 70-95% | >90% | 0.5-4 hours | Fast, high yield, wide pH range (3-8), suitable for hydrophobic peptides.[1][3] | Can be difficult to remove residual DMSO. |
| Iodine Oxidation | 80-95% | >95% | < 15 minutes | Very fast and efficient, can be used for on-resin cyclization.[4] | Can cause side reactions with sensitive residues (e.g., Trp, Tyr, Met).[4][5][6][7] |
| Glutathione (B108866) Redox Buffer | 50-80% | High | 12-24 hours | Mimics physiological conditions, promotes correct folding.[8] | Can be slow, requires optimization of GSH/GSSG ratio. |
| Regioselective (Orthogonal Protecting Groups) | 70-90% | >95% | Varies (multi-step) | High control over disulfide connectivity for multi-disulfide peptides.[9][10][11] | Requires synthesis of specially protected cysteine derivatives, multi-step process. |
| Enzymatic (e.g., PDI) | High | Very High | Varies | High specificity, mimics natural protein folding.[12][13] | Enzyme cost and stability can be a concern. |
Experimental Protocols
Dimethyl Sulfoxide (DMSO) Oxidation
This method is favored for its speed and efficiency, particularly for peptides that are prone to aggregation.
Protocol:
-
Dissolve the purified linear peptide in an aqueous buffer (e.g., 0.1 M Tris-HCl, pH 7.5-8.0) at a concentration of 0.1-1.0 mg/mL.
-
Add DMSO to a final concentration of 10-20% (v/v).[1]
-
Stir the reaction mixture at room temperature (20-25°C).
-
Monitor the reaction progress by reverse-phase high-performance liquid chromatography (RP-HPLC). The reaction is typically complete within 0.5 to 4 hours.[1][14]
-
Once the reaction is complete, acidify the solution with trifluoroacetic acid (TFA) to a pH of 2-3 to stop the reaction.
-
Purify the cyclized peptide by preparative RP-HPLC.
Iodine Oxidation
Iodine is a powerful oxidizing agent that allows for rapid disulfide bond formation. Caution is advised for peptides containing oxidation-sensitive residues.
Protocol:
-
Dissolve the linear peptide in a suitable solvent mixture. A common choice is 80% acetic acid in water or a mixture of methanol (B129727) and water.
-
Cool the solution in an ice bath.
-
Add a solution of iodine (typically 10-20 equivalents in methanol or ethanol) dropwise with stirring until a faint yellow color persists.
-
Continue stirring for 15-30 minutes. Monitor the reaction by RP-HPLC.
-
Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate (B1220275) until the yellow color disappears.
-
Dilute the reaction mixture with water and purify the cyclic peptide by preparative RP-HPLC.
Glutathione-Assisted Oxidative Folding
This method utilizes a redox buffer of reduced (GSH) and oxidized (GSSG) glutathione to mimic the cellular environment and promote the formation of thermodynamically stable disulfide bonds.
Protocol:
-
Prepare a folding buffer, typically 0.1 M Tris-HCl or phosphate (B84403) buffer at pH 7.5-8.5, containing 1-3 mM GSH and 0.1-0.5 mM GSSG. The optimal ratio of GSH to GSSG may need to be determined empirically.
-
Dissolve the linear peptide in the folding buffer at a low concentration (e.g., 0.1 mg/mL) to minimize intermolecular reactions.
-
Stir the solution gently at 4-25°C.
-
Monitor the formation of the correctly folded peptide by RP-HPLC over 12-24 hours.
-
Once the reaction has reached equilibrium, acidify the solution with TFA and purify the desired product by preparative RP-HPLC.
Regioselective Disulfide Bond Formation using Orthogonal Protecting Groups
This advanced method provides precise control over the formation of multiple disulfide bonds by using different cysteine protecting groups that can be removed under specific conditions. Common orthogonal protecting groups include trityl (Trt), acetamidomethyl (Acm), and tert-butyl (tBu).
Protocol (Example with Trt and Acm):
-
Synthesize the peptide with cysteines intended for the first disulfide bond protected with a labile group (e.g., Trt) and the second pair with a stable group (e.g., Acm).
-
Cleave the peptide from the resin and deprotect all side chains except for the Acm groups using a standard TFA cocktail. The Trt groups will be removed during this step.
-
Perform the first disulfide bond formation using one of the methods described above (e.g., air or DMSO oxidation).
-
Purify the mono-cyclized peptide by RP-HPLC.
-
For the second disulfide bond, remove the Acm groups using a specific reagent such as iodine or silver trifluoromethanesulfonate.
-
Perform the second oxidation reaction.
-
Purify the final, correctly folded peptide with two disulfide bonds by preparative RP-HPLC.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for DMSO oxidation and regioselective disulfide bond formation.
Caption: Workflow for DMSO-mediated disulfide bond formation.
Caption: Workflow for regioselective disulfide bond formation.
Enzymatic Pathways: The Role of Protein Disulfide Isomerase (PDI)
In biological systems, the formation and rearrangement of disulfide bonds are catalyzed by enzymes, primarily Protein Disulfide Isomerase (PDI). PDI facilitates the correct pairing of cysteines through a thiol-disulfide exchange mechanism. This enzymatic approach offers high specificity and can be advantageous for complex peptides that are prone to misfolding.
Caption: Simplified mechanism of PDI-catalyzed disulfide bond formation.
Conclusion
The choice of method for forming disulfide bonds in peptides is a critical decision that can significantly impact the yield, purity, and ultimately the success of a research or drug development project. While traditional air oxidation is simple, modern chemical and enzymatic methods offer significant advantages in terms of speed, efficiency, and control. For peptides with a single disulfide bond, DMSO and iodine oxidation are powerful and rapid techniques. For more complex peptides with multiple disulfide bridges, a regioselective approach using orthogonal protecting groups is often necessary to ensure the correct disulfide connectivity. Enzymatic methods, while potentially more costly, provide the highest level of specificity and can be invaluable for peptides that are difficult to fold correctly. By carefully considering the characteristics of the peptide and the desired outcome, researchers can select the most appropriate method to achieve their synthetic goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Air oxidation method employed for the disulfide bond formation of natural and synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5144006A - Oxidative folding of peptide and protein substrates using hydrocarbon sulfoxides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Side reaction of S-to-N acetamidomethyl shift during disulfide bond formation by iodine oxidation of S-acetamidomethyl-cysteine in a glutamine-containing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acceleration of disulfide-coupled protein folding using glutathione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective formation, using orthogonal cysteine protection, of an alpha-conotoxin dimer peptide containing four disulfide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dissecting the mechanism of protein disulfide isomerase: catalysis of disulfide bond formation in a model peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. datapdf.com [datapdf.com]
A Comparative Guide to (Z-Cys-OH)₂ and (Boc-Cys-OH)₂ in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate protecting groups is a critical determinant of success. This guide provides an objective comparison of two commonly used Nα-protected cysteine derivatives: N,N'-di-benzyloxycarbonyl-L-cystine ((Z-Cys-OH)₂) and N,N'-di-tert-butyloxycarbonyl-L-cystine ((Boc-Cys-OH)₂). We will delve into their performance characteristics, supported by available data, and provide detailed experimental protocols to aid in the strategic planning of peptide synthesis projects.
At a Glance: Key Properties and Performance Metrics
The choice between Z- and Boc-protection for cysteine hinges on the overall synthetic strategy, particularly whether a solution-phase or solid-phase approach is employed. The distinct chemical nature of the benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) groups dictates their stability, deprotection conditions, and suitability for different synthetic methodologies.
| Property | (Z-Cys-OH)₂ | (Boc-Cys-OH)₂ |
| Molecular Weight | 508.55 g/mol | 440.53 g/mol |
| Chemical Formula | C₂₂H₂₄N₂O₈S₂ | C₁₆H₂₈N₂O₈S₂ |
| Typical Application | Primarily solution-phase peptide synthesis[1][2] | Primarily solid-phase peptide synthesis (Boc-SPPS)[3] |
| Nα-Protection Stability | Stable to mild acids and bases. | Stable to bases but labile to moderate to strong acids.[3] |
Table 1: General Properties of (Z-Cys-OH)₂ and (Boc-Cys-OH)₂
The performance of these derivatives in peptide synthesis is influenced by factors such as coupling efficiency, the risk of racemization, and solubility. While direct comparative quantitative data is limited, the following table summarizes performance aspects based on the known characteristics of Z- and Boc-protected amino acids.
| Performance Metric | (Z-Cys-OH)₂ | (Boc-Cys-OH)₂ |
| Coupling Efficiency | Generally good in solution-phase synthesis. | High coupling efficiencies are achievable in Boc-SPPS with modern coupling reagents.[4] |
| Racemization Risk | Urethane-based protection (like Z and Boc) generally suppresses racemization during coupling compared to other Nα-protecting groups.[5] However, cysteine is particularly prone to racemization, which is highly dependent on the coupling method and base used.[6][7] | Cysteine is susceptible to racemization, especially with strong bases. The use of carbodiimide (B86325) reagents with additives like HOBt is recommended to minimize this.[5][7] |
| Solubility | Generally soluble in organic solvents like DMF and DCM, suitable for solution-phase synthesis. | Soluble in organic solvents such as DMF and DCM, making it suitable for SPPS.[8] |
Table 2: Performance in Peptide Synthesis
Deprotection Strategies: Removing the Nα-Protecting Group
The key difference in the application of (Z-Cys-OH)₂ and (Boc-Cys-OH)₂ lies in their deprotection conditions, which forms the basis of orthogonal protection strategies in peptide synthesis.
| Protecting Group | Reagents and Conditions | Scavengers/Considerations |
| Z (Benzyloxycarbonyl) | Catalytic Hydrogenation: H₂ gas with a palladium catalyst (e.g., 10% Pd/C) in a protic solvent like methanol (B129727) or ethanol.[1][9] | Sulfur-containing amino acids like cysteine can "poison" the catalyst, so careful monitoring is required.[10] This method is not suitable for peptides with other reducible functional groups. |
| Boc (tert-Butyloxycarbonyl) | Acidolysis: Typically 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20-30 minutes.[11][12] | The tert-butyl cation generated during deprotection can alkylate sensitive residues like Trp, Met, and Cys. Scavengers such as dithiothreitol (B142953) (DTE) or triisopropylsilane (B1312306) (TIS) are often added to the deprotection solution to trap these cations.[3][13] |
Table 3: Deprotection Conditions
Experimental Protocols
The following are representative protocols for the incorporation of cysteine using (Boc-Cys-OH)₂ in solid-phase synthesis and (Z-Cys-OH)₂ in solution-phase synthesis.
Protocol 1: Incorporation of Cysteine using (Boc-Cys-OH)₂ in Solid-Phase Peptide Synthesis (Boc-SPPS)
This protocol outlines a single cycle for the addition of a cysteine residue to a growing peptide chain on a solid support. Note that in modern Boc-SPPS, it is more common to use a monomeric Boc-Cys-OH derivative with a separate protecting group on the thiol side chain (e.g., Boc-Cys(Trt)-OH) to prevent side reactions. This protocol is adapted for the conceptual incorporation of the dimer.
1. Resin Preparation and Swelling:
-
Swell the peptide-resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 1-2 hours.
-
Wash the resin with Dimethylformamide (DMF).
2. Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes.
-
Drain the solution and treat again with 50% TFA in DCM for 20-30 minutes.[14][15]
-
Wash the resin thoroughly with DCM, Isopropanol, and then DMF to remove residual acid.[7]
3. Neutralization:
-
Treat the resin with a 5% solution of N,N-diisopropylethylamine (DIPEA) in DCM for 2 minutes. Repeat this step.
-
Wash the resin with DCM (3x) and DMF (3x).[15]
4. Coupling of (Boc-Cys-OH)₂:
-
In a separate vessel, dissolve (Boc-Cys-OH)₂ (1.5-2 equivalents relative to resin loading) and a coupling agent such as HBTU (1.5 equivalents) and HOBt (1.5 equivalents) in DMF.
-
Add DIPEA (3 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.[15]
5. Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle.
Protocol 2: Incorporation of Cysteine using (Z-Cys-OH)₂ in Solution-Phase Synthesis
This protocol describes the coupling of (Z-Cys-OH)₂ to an amino acid ester in solution.
1. Activation of (Z-Cys-OH)₂:
-
Dissolve (Z-Cys-OH)₂ (1 equivalent) and a racemization suppressant like 1-Hydroxybenzotriazole (HOBt) (2.2 equivalents) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (2.2 equivalents) to the solution and stir for 30 minutes at 0 °C.
2. Coupling Reaction:
-
In a separate flask, dissolve the amino acid ester hydrochloride (e.g., H-Gly-OMe.HCl) (2.2 equivalents) in anhydrous DCM and neutralize with a base like Triethylamine (TEA) (2.2 equivalents) at 0 °C.
-
Add the neutralized amino acid ester solution to the activated (Z-Cys-OH)₂ solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
4. Z-Group Deprotection (Hydrogenolysis):
-
Dissolve the purified Z-protected peptide in methanol or ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).
-
Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon filled with H₂) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[1]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected peptide.
Visualizing the Workflows
To better illustrate the synthetic processes, the following diagrams outline the experimental workflows for Boc-SPPS and solution-phase synthesis, as well as the orthogonal nature of the Z and Boc protecting groups.
Conclusion
The choice between (Z-Cys-OH)₂ and (Boc-Cys-OH)₂ is fundamentally a choice between synthetic strategies. (Z-Cys-OH)₂ is a classic reagent well-suited for solution-phase synthesis, where its stability to a range of conditions is advantageous, although its removal by catalytic hydrogenation can be a limitation for complex peptides. In contrast, (Boc-Cys-OH)₂ is the standard choice for Boc-SPPS, a methodology that has been largely automated and is suitable for the rapid synthesis of a wide range of peptides.
When making a selection, researchers should consider the scale of the synthesis, the overall protecting group strategy for other amino acids in the sequence, and the available equipment and expertise. While both reagents can be used to successfully synthesize cysteine-containing peptides, understanding their distinct properties and the nuances of their respective synthetic methodologies is key to achieving high yields and purity in the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. bachem.com [bachem.com]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Cysteine Protection: (Z-Cys-OH)₂ vs. Fmoc-Cys(Trt)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for cysteine residues is a critical determinant in the successful synthesis of peptides. The inherent reactivity of the cysteine thiol group necessitates robust protection to prevent undesired side reactions, such as oxidation and disulfide scrambling. This guide provides an objective comparison of two commonly utilized cysteine derivatives: N,N'-dibenzyloxycarbonyl-L-cystine, designated as (Z-Cys-OH)₂, and Nα-fluorenylmethoxycarbonyl-S-trityl-L-cysteine, or Fmoc-Cys(Trt)-OH. We will delve into their respective efficacies, outline relevant experimental protocols, and present quantitative data to inform the selection process for peptide synthesis strategies.
At a Glance: Key Differences and Applications
(Z-Cys-OH)₂ and Fmoc-Cys(Trt)-OH are employed in distinct peptide synthesis methodologies, a direct consequence of the differing lability of their protecting groups. The benzyloxycarbonyl (Z or Cbz) group of (Z-Cys-OH)₂ is typically removed under harsh acidic conditions or by catalytic hydrogenation, rendering it more suitable for classical solution-phase peptide synthesis. In this approach, the pre-formed disulfide bond in (Z-Cys-OH)₂ can be a strategic advantage for the direct incorporation of a cystine bridge.
Conversely, Fmoc-Cys(Trt)-OH is a cornerstone of modern solid-phase peptide synthesis (SPPS). The base-labile fluorenylmethoxycarbonyl (Fmoc) group allows for iterative deprotection of the N-terminus under mild conditions, while the acid-labile trityl (Trt) group provides orthogonal protection of the cysteine thiol, which is cleaved during the final trifluoroacetic acid (TFA)-mediated release of the peptide from the resin.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of (Z-Cys-OH)₂ and Fmoc-Cys(Trt)-OH, offering a side-by-side comparison of their relevant attributes for peptide synthesis.
| Property | (Z-Cys-OH)₂ | Fmoc-Cys(Trt)-OH |
| Chemical Name | N,N'-dibenzyloxycarbonyl-L-cystine | Nα-fluorenylmethoxycarbonyl-S-trityl-L-cysteine |
| Molecular Formula | C₂₂H₂₄N₂O₈S₂ | C₃₇H₃₁NO₄S |
| Molecular Weight | 508.57 g/mol | 585.71 g/mol |
| Typical Application | Solution-Phase Peptide Synthesis | Solid-Phase Peptide Synthesis (SPPS) |
| N-α Protecting Group | Benzyloxycarbonyl (Z or Cbz) | Fluorenylmethoxycarbonyl (Fmoc) |
| S-Thiol Protecting Group | Disulfide Bond (within the cystine) | Trityl (Trt) |
| N-α Deprotection | Catalytic Hydrogenation (e.g., H₂/Pd) or strong acid (e.g., HBr in acetic acid) | 20-50% Piperidine (B6355638) in DMF |
| S-Thiol Deprotection | Reduction (e.g., DTT, TCEP) | Trifluoroacetic acid (TFA) |
| Orthogonality in SPPS | Not orthogonal with standard Fmoc/tBu or Boc/Bzl strategies | Fully orthogonal in Fmoc/tBu SPPS |
| Key Advantage | Direct incorporation of a pre-formed disulfide bridge. | Orthogonality, mild deprotection conditions for N-terminus. |
| Key Disadvantage | Harsh deprotection conditions limit its use in SPPS. | Potential for racemization during activation.[1] |
Experimental Protocols
General Protocol for Peptide Synthesis using (Z-Cys-OH)₂ in Solution Phase
This protocol outlines a general procedure for the incorporation of a cystine bridge into a peptide using (Z-Cys-OH)₂ in a solution-phase synthesis.
-
Activation: Dissolve (Z-Cys-OH)₂ in an appropriate solvent (e.g., DMF, DCM). Add a coupling agent (e.g., DCC, HOBt) to activate the carboxylic acid groups.
-
Coupling: To the activated (Z-Cys-OH)₂, add the desired amino acid or peptide fragment with a free amino group. The reaction is typically stirred at room temperature until completion, monitored by TLC or HPLC.
-
Work-up and Purification: After the coupling reaction, the reaction mixture is worked up to remove the coupling byproducts and unreacted starting materials. This often involves extraction and precipitation. The resulting protected peptide is purified by crystallization or column chromatography.
-
Deprotection: The Z-protecting groups are removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or by treatment with a strong acid such as HBr in acetic acid.
-
Final Purification: The deprotected peptide is purified by preparative HPLC to yield the final product.
General Protocol for Peptide Synthesis using Fmoc-Cys(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the standard steps for incorporating a cysteine residue using Fmoc-Cys(Trt)-OH in an automated or manual SPPS workflow.
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) and swell it in DMF.
-
Fmoc Deprotection: Treat the resin with a solution of 20-50% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Activate Fmoc-Cys(Trt)-OH (typically 3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
Washing: Wash the resin with DMF to remove unreacted amino acid and coupling reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the synthesis is complete, treat the resin with a cleavage cocktail, typically containing 95% TFA with scavengers (e.g., triisopropylsilane, water, and ethanedithiol) to cleave the peptide from the resin and simultaneously remove the Trt group from the cysteine side chain and other acid-labile side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, and then purify by preparative HPLC.
Visualizing the Workflows
To further illustrate the distinct processes, the following diagrams outline the logical flow of each synthesis strategy.
Concluding Remarks
The choice between (Z-Cys-OH)₂ and Fmoc-Cys(Trt)-OH is fundamentally a choice between solution-phase and solid-phase peptide synthesis methodologies. For the synthesis of peptides where the direct incorporation of a cystine disulfide bridge is desired and the harsh deprotection conditions are tolerable, (Z-Cys-OH)₂ offers a viable, albeit more classical, approach.
However, for the majority of modern peptide synthesis applications, particularly for longer and more complex peptides, the orthogonality and mild reaction conditions afforded by the Fmoc/tBu strategy make Fmoc-Cys(Trt)-OH the superior choice. Its compatibility with automated SPPS protocols further enhances its efficiency and reproducibility, solidifying its position as the standard for cysteine incorporation in contemporary peptide research and development. Researchers should carefully consider the scale of their synthesis, the desired final peptide structure, and the available equipment when selecting the most appropriate cysteine derivative for their work.
References
Quantitative NMR Methods for L-Cystine Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of L-cystine, an essential amino acid, is critical in various fields, including pharmaceuticals, food supplements, and clinical research. While traditional methods like titration and High-Performance Liquid Chromatography (HPLC) have been staples for amino acid analysis, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, direct, and often more efficient alternative. This guide provides an objective comparison of ¹H qNMR with conventional titrimetric, HPLC, and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the validation of L-cystine, supported by experimental data and detailed protocols.
Comparative Analysis of Quantitative Methods
The choice of an analytical method for L-cystine quantification depends on the specific requirements of the application, such as the need for high throughput, sensitivity, or structural confirmation. The following table summarizes the key performance parameters of ¹H qNMR, conventional titration, HPLC, and LC-MS for the validation of L-cystine.
| Parameter | ¹H qNMR | Conventional Titration | HPLC | LC-MS/MS |
| Specificity | High (structure-specific) | Low to Medium | High (with proper separation) | Very High (mass-specific) |
| Linearity (R²) | >0.999[1] | N/A | Typically >0.99 | Typically >0.99 |
| Accuracy (Recovery) | 100.7–103.3%[1] | Method-dependent, can be lower | 97-108% for amino acids[2] | Generally high, often with isotope-labeled internal standards |
| Precision (CV%) | Intra-assay: 0.93%, Intermediate: 2.20%[1] | Intra-assay: 3.59%, Intermediate: 4.87%[1] | Typically <5% | Typically <15% |
| Sensitivity (LOD) | 3.8 µg[1] | 42.1 µg[1] | µg/mL to ng/mL range | ng/mL to pg/mL range |
| Sensitivity (LOQ) | 12.5 µg[1] | 106.0 µg[1] | µg/mL to ng/mL range | ng/mL to pg/mL range |
| Analysis Time per Sample | ~11 minutes[1] | Variable, longer due to manual steps | ~20-30 minutes[1] | ~10-20 minutes |
| Sample Preparation | Simple (dissolution, addition of internal standard) | Moderately complex (dissolution, multiple reagent additions) | Complex (derivatization often required) | Complex (derivatization may be needed, protein precipitation) |
| Cost per Sample | Lower (fewer consumables) | Low | Medium to High (solvents, columns) | High (solvents, columns, standards) |
| Throughput | High[1] | Low | Medium | High |
Key Takeaways:
-
¹H qNMR offers a compelling balance of speed, accuracy, and simplicity for L-cystine quantification. It is more sensitive and precise than the conventional titrimetric method.[1] Its straightforward sample preparation and shorter analysis time make it suitable for high-throughput analysis.[1]
-
Conventional Titration , while economical, suffers from lower sensitivity, precision, and specificity compared to modern instrumental methods.[1]
-
HPLC is a well-established and reliable method for amino acid analysis. However, it often requires derivatization to achieve sufficient sensitivity and can have longer run times.
-
LC-MS/MS provides the highest sensitivity and specificity, making it ideal for complex matrices or trace-level quantification. The trade-off is typically higher cost and more complex method development.
Experimental Protocols
¹H qNMR Method for L-Cystine Quantification
This protocol is based on a validated method for determining L-cystine in food supplements and additives.[1]
a) Sample Preparation:
-
Accurately weigh approximately 20 mg of the L-cystine sample (or pre-treated sample matrix) into a microcentrifuge tube.
-
Add 1000 µL of a deuterated solvent (e.g., NaOD in D₂O) containing a known concentration of an internal standard (ISTD), such as maleic acid (e.g., 0.06 mg/mL).
-
Vortex the sample and then sonicate for 15 minutes to ensure complete dissolution and extraction.
-
Centrifuge the sample at 13,000 rpm for 3 minutes to pellet any insoluble material.
-
Carefully transfer 600 µL of the supernatant to a 5 mm NMR tube for analysis.
b) NMR Data Acquisition:
-
Instrument: 400 MHz NMR spectrometer or higher.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Parameters:
-
Acquisition Time (AQ): 2–4 seconds (optimized for resolution).[1]
-
Relaxation Delay (D1): At least 5 times the longest T₁ of the signals of interest (for L-cystine and ISTD, a D1 of 15s or more is recommended for full relaxation).
-
Number of Scans (NS): 16 or higher, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
Temperature: 298 K.
-
c) Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the characteristic signals of L-cystine (e.g., δ 3.49, δ 3.02, δ 2.81 in NaOD) and the internal standard (e.g., δ 5.86 for maleic acid).[1]
-
Calculate the concentration of L-cystine using the following formula:
Cx = (Ix / Nx) * (Nstd / Istd) * (Mx / Mstd) * Cstd
Where:
-
Cx and Cstd are the concentrations of the analyte and standard.
-
Ix and Istd are the integral areas of the analyte and standard signals.
-
Nx and Nstd are the number of protons for the respective signals.
-
Mx and Mstd are the molecular weights of the analyte and standard.
-
Conventional Titrimetric Method for L-Cystine Quantification
This protocol is based on the procedure described in the Chinese Pharmacopoeia (2020 edition).[1]
-
Accurately weigh approximately 80 mg of the L-cystine sample and dissolve it in 12 mL of NaOH solution.
-
Place the solution in an ice bath in a dark room for 10 minutes.
-
Add 10 mL of KBr solution, 50 mL of KBrO₃ solution, and 15 mL of HCl solution.
-
Add 1.5 g of KI to the mixture and shake for 1 minute.
-
Titrate the solution with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
As the solution color changes from brownish-red to pale green, add 2 mL of starch indicator, which will turn the solution blue.
-
Continue the titration until the blue color disappears, indicating the endpoint.
-
The amount of L-cystine is calculated based on the volume of Na₂S₂O₃ solution used.
Visualizing the Workflows and Validation
Comparative Experimental Workflow
The following diagram illustrates the key steps involved in the quantification of L-cystine using qNMR, titrimetric, and chromatographic methods.
Caption: Comparative workflows for L-cystine quantification.
qNMR Method Validation Logic
The validation of a qNMR method ensures its reliability for its intended purpose. The following diagram outlines the logical relationships between key validation parameters.
Caption: Logical flow of qNMR method validation.
References
- 1. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative ^1H NMR Spectroscopy with Internal Standard Method | Semantic Scholar [semanticscholar.org]
A Comparative Guide to N-Protected Cystine Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of cysteine residues is fundamental to the synthesis of a vast array of peptides and proteins, enabling the formation of disulfide bridges that are critical for structural integrity, stability, and biological activity.[1][2][3] However, the high reactivity of the cysteine thiol (sulfhydryl) group presents significant challenges, necessitating robust protection strategies to prevent unwanted side reactions like oxidation and alkylation during synthesis.[1][3]
The choice of protecting groups for both the α-amino (Nα) and the side-chain thiol (S) functionalities is a critical decision that dictates the overall synthetic strategy, particularly for complex peptides with multiple disulfide bonds.[1] This guide provides a detailed comparative analysis of common N-protected cystine derivatives, focusing on their performance within the two primary solid-phase peptide synthesis (SPPS) methodologies: Fmoc/tBu and Boc/Bzl chemistry. We present supporting experimental data, detailed protocols for key reactions, and workflow diagrams to facilitate an informed selection process for your research and development needs.
Nα-Protection Strategies: Fmoc vs. Boc
The two dominant strategies in solid-phase peptide synthesis are defined by the choice of the temporary Nα-protecting group.
-
Fmoc (9-Fluorenylmethoxycarbonyl) Strategy : This is the most prevalent method, utilizing a base-labile Fmoc group for Nα-protection and acid-labile groups (like tBu, Trt) for side-chain protection.[1][4] Deprotection of the Fmoc group is achieved with a piperidine (B6355638) solution, while the final cleavage from the resin and removal of side-chain protectors occurs in a single step with strong acid (e.g., Trifluoroacetic Acid - TFA).[1][4] This approach offers mild conditions for the repetitive Nα-deprotection step, making it ideal for synthesizing peptides with acid-sensitive residues.[]
-
Boc (tert-Butyloxycarbonyl) Strategy : This classic strategy employs an acid-labile Boc group for Nα-protection, which is removed with dilute TFA at each step.[4][6] Side-chain protecting groups are typically benzyl-based and require a very strong acid, such as hydrofluoric acid (HF), for final cleavage.[2][6] While harsher, the Boc strategy can be advantageous for complex or aggregation-prone sequences.[4]
The selection between Fmoc and Boc strategies directly influences the choice of compatible S-thiol protecting groups for cysteine.
Comparative Analysis of S-Thiol Protecting Groups for Fmoc-Cysteine
The selection of the cysteine side-chain protecting group is arguably the most critical strategic decision in the synthesis of cysteine-containing peptides.[3] The ideal group should be stable during peptide chain assembly but selectively removable when desired. Below is a comparison of the most commonly used S-protectors in Fmoc-SPPS.
| Protecting Group | Structure | Stability | Deprotection Conditions | Key Applications & Remarks |
| Trt (Trityl) | C(C₆H₅)₃ | Stable to base (piperidine). Labile to mild acid. | Cleaved simultaneously with the peptide from the resin using standard TFA cocktails (e.g., TFA/TIS/H₂O).[2] | Routine Synthesis : The most common and cost-effective choice for generating peptides with free thiols post-cleavage. Prone to some racemization.[3][7] |
| Acm (Acetamidomethyl) | CH₂-NH-CO-CH₃ | Stable to TFA and piperidine.[2][8] | Requires a separate step, typically with mercury(II) acetate (B1210297) at pH 4, followed by a scavenger, or with iodine in aqueous alcohol.[2][9] | Orthogonal Protection : Ideal for the regioselective formation of multiple disulfide bonds. The protected peptide can be purified before disulfide formation.[1][2][3] |
| tBu (tert-Butyl) | C(CH₃)₃ | Stable to piperidine and moderately stable to TFA if scavengers are avoided.[8] | Requires strong acid conditions for complete removal, such as neat TFA with scavengers or HF. Can be removed with mercury(II) acetate. | Orthogonal Protection : Can be used in combination with other acid-labile groups for selective disulfide bond formation.[3] |
| Mmt (4-Methoxytrityl) | C(C₆H₅)₂(C₆H₄-p-OCH₃) | Highly acid-labile. Stable to piperidine. | Selectively removed on-resin using a very dilute acid solution (e.g., 1-2% TFA in DCM) without cleaving other protecting groups.[3][7] | On-Resin Chemistry : Excellent for on-resin cyclization or modification of the cysteine thiol. The colored Mmt cation allows for easy monitoring of the deprotection. |
| StBu (S-tert-butylthio) | S-C(CH₃)₃ | Stable to both TFA and piperidine. | Cleaved by reduction, typically with thiols like dithiothreitol (B142953) (DTT) or β-mercaptoethanol.[1][2] | Orthogonal Protection : Provides an alternative orthogonal strategy based on reduction rather than acidolysis or oxidation. |
| Thp (Tetrahydropyranyl) | C₅H₉O | Stable to base. Labile to mild acid. | Removed during standard TFA cleavage. | Reduced Racemization : Shown to significantly reduce epimerization at the C-terminal cysteine compared to Trt, making it a superior alternative for sensitive sequences.[3][7] |
N-Cbz-Cystine Derivatives
The Cbz (Benzyloxycarbonyl or Z) group is a cornerstone of traditional peptide chemistry, particularly in solution-phase synthesis.[6][10]
-
Stability : The Cbz group is stable to the acidic and basic conditions used in Boc and Fmoc-SPPS, respectively, making it orthogonal to both.[10]
-
Deprotection : Its primary removal method is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst), which is a mild, non-acidic method.[10][11] Other methods include using strong acids like HBr in acetic acid or, more recently, milder conditions like AlCl₃ in HFIP.[11]
-
Applications : Due to the requirements of catalytic hydrogenation, its use in solid-phase synthesis is limited but not impossible. It remains highly valuable for solution-phase fragment condensation, where protected peptide segments are created and then ligated.
Mandatory Visualizations
Caption: General workflow for Fmoc solid-phase peptide synthesis of a cysteine-containing peptide.
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Synthesis, Backbone Cyclization and Oxidative Folding of Cystine-knot Peptides — Promising Scaffolds for Applications in Drug Design | MDPI [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. digital.csic.es [digital.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
A Comprehensive Guide to Cysteine Protection: Evaluating the Z-Group in Modern Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of amino acid protecting groups is paramount to the successful synthesis of pure, high-yield peptides. This guide provides a detailed comparative analysis of the benzyloxycarbonyl (Z or Cbz) group for cysteine side-chain protection, weighing its advantages against a host of modern alternatives within the framework of peptide synthesis.
The nucleophilic thiol side-chain of cysteine necessitates robust protection during peptide synthesis to prevent undesirable oxidation and alkylation. The choice of a cysteine protecting group is a critical decision that influences the overall synthetic strategy, especially for complex peptides with multiple disulfide bonds. Key factors in this decision include the desired final state of the thiol (free or as part of a disulfide bond), the need for orthogonal deprotection schemes for regioselective disulfide bond formation, and the minimization of side reactions such as racemization and β-elimination.
Historically, the Z-group, typically employed as an S-benzyl (Bzl) ether, has been a cornerstone in peptide chemistry, particularly in solution-phase and Boc/Bzl solid-phase peptide synthesis (SPPS). However, with the ascendancy of Fmoc/tBu chemistry, a diverse array of alternative protecting groups have been developed, each with a unique profile of stability and lability. This guide presents a data-driven comparison, detailed experimental protocols, and workflow diagrams to facilitate an informed selection process.
Comparative Analysis of Cysteine Protecting Groups
The performance of a protecting group is evaluated by its stability under various reaction conditions, the ease and selectivity of its removal, and its influence on the stereochemical integrity of the peptide. The following table summarizes key quantitative and qualitative data for the Z-group and its most widely used alternatives.
| Protecting Group | Structure | Stability | Deprotection Conditions | Key Advantages | Disadvantages & Side Reactions |
| Z (S-Benzyl) | Benzyl (B1604629) | Stable to TFA (in Boc-SPPS) and mild base. | Strong acid (HF, TFMSA), Sodium in liquid ammonia, Catalytic hydrogenolysis (Pd/C). | Historically significant, compatible with Boc-SPPS. | Prone to β-elimination with strong acid cleavage[1]. Catalyst poisoning by sulfur during hydrogenolysis[2][3]. |
| Trityl (Trt) | Triphenylmethyl | Labile to mild acid. Stable to base. | Mild acid (e.g., 1-5% TFA in DCM), Standard TFA cocktails (TFA/TIS/H₂O). | Most common in Fmoc-SPPS, cost-effective, cleaved during final deprotection. | Can cause significant racemization, especially at the C-terminus[4]. Susceptible to S-alkylation by carbocations from the resin[5]. |
| Acetamidomethyl (Acm) | Acetamidomethyl | Stable to TFA and piperidine. | Iodine (forms disulfide), Mercury(II) acetate, Silver(I) salts. | Orthogonal to both Boc and Fmoc strategies, allows for selective disulfide bond formation. | Deprotection with heavy metals is hazardous. Slower oxidation with iodine in non-polar solvents. |
| tert-Butyl (tBu) | tert-Butyl | Stable to TFA, piperidine, and iodine oxidation. | Strong acid (HF, TFMSA), Mercury(II) acetate. | Highly stable, orthogonal to Fmoc strategy, useful for complex peptides. | Harsh deprotection conditions required. Can be partially removed with TFMSA[6]. |
| Diphenylmethyl (Dpm) | Diphenylmethyl | Stable to mild acid (1-3% TFA), labile to strong acid. | High concentration of TFA (60-90% in DCM). | Less prone to racemization compared to Trt. Compatible with Mmt for orthogonal strategies. | Requires stronger acid for cleavage than Trt. |
| 4-Methoxytrityl (Mmt) | 4-Methoxytrityl | Highly acid-labile. Stable to base. | Very mild acid (1-2% TFA in DCM). | Allows for selective on-resin deprotection and disulfide bond formation. | Not fully compatible with Trt as their acid labilities are not sufficiently different[7]. |
| Tetrahydropyranyl (Thp) | Tetrahydropyranyl | Labile to standard TFA cocktails. Stable to 1% TFA in DCM. | Standard TFA cocktails (e.g., TFA/TIS/H₂O). | Significantly reduces racemization compared to Trt. Minimizes piperidinylalanine formation[8]. | Introduces an additional chiral center. |
Quantitative Data on Racemization
Racemization of the cysteine residue, particularly when it is C-terminal, is a significant challenge during the repeated basic treatments for Fmoc-group removal and during coupling reactions. The choice of protecting group has a dramatic impact on the extent of this side reaction.
| Protecting Group | Racemization (%) | Experimental Conditions | Reference |
| S-Benzyl (Bzl) | 5.3% | Not specified | [9] |
| Trityl (Trt) | 3.3% - 8.0% | DIPCDI/Oxyma Pure coupling; HCTU mediated coupling | [10] |
| Diphenylmethyl (Dpm) | 1.2% - 6.8% | HCTU mediated coupling; DIPCDI/Oxyma Pure coupling | [10] |
| Acetamidomethyl (Acm) | <1.0% | HCTU mediated coupling with PS or DBU as base | [10] |
| Tetrahydropyranyl (Thp) | 0.74% | DIPCDI/Oxyma Pure coupling | |
| 4-methoxybenzyloxymethyl (MBom) | 0.4% | Conventional SPPS with phosphonium/uronium reagents | [10] |
Experimental Protocols
Protocol 1: Synthesis of N-Cbz-S-benzyl-L-cysteine
This protocol describes a representative synthesis of doubly protected cysteine suitable for peptide synthesis.
Materials:
-
L-cysteine hydrochloride monohydrate
-
Benzyl chloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Preparation of S-benzyl-L-cysteine: Dissolve L-cysteine hydrochloride monohydrate in aqueous NaOH solution. Cool the solution in an ice bath. Add benzyl chloride dropwise with vigorous stirring. Allow the reaction to proceed for several hours at room temperature. Acidify the solution with HCl to precipitate the S-benzyl-L-cysteine. Filter the precipitate, wash with cold water, and dry.
-
N-protection with Cbz group: Suspend the S-benzyl-L-cysteine in a mixture of water and a suitable organic solvent (e.g., diethyl ether). Cool the mixture in an ice bath. Add benzyl chloroformate and a solution of sodium bicarbonate simultaneously and portion-wise while maintaining the pH between 8 and 9. Stir vigorously for several hours at room temperature.
-
Work-up: Separate the aqueous layer and wash it with diethyl ether to remove excess benzyl chloroformate. Acidify the aqueous layer with HCl to precipitate the N-Cbz-S-benzyl-L-cysteine. Filter the product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethyl acetate/petroleum ether).
Protocol 2: Deprotection of S-benzyl group by Catalytic Hydrogenolysis
This protocol outlines the removal of the S-benzyl group from a peptide. Note that this method is often hampered by catalyst poisoning.
Materials:
-
S-benzyl protected peptide
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (or another suitable solvent like acetic acid)
-
Hydrogen gas (H₂) source
-
Celite
Procedure:
-
Reaction Setup: Dissolve the S-benzyl protected peptide in methanol. Place the solution in a hydrogenation flask. Carefully add the Pd/C catalyst under an inert atmosphere (e.g., argon or nitrogen).
-
Hydrogenation: Evacuate the flask and refill with hydrogen gas. Repeat this cycle three times. Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., balloon) at room temperature.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC). The reaction time can vary from a few hours to overnight. If the reaction stalls due to catalyst poisoning, it may be necessary to filter the mixture and add fresh catalyst[2].
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide. The crude peptide can then be purified by HPLC.
Decision-Making Workflow for Cysteine Protection
The selection of an appropriate cysteine protecting group is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this choice.
Mechanism of a Common Side Reaction: β-Elimination
β-elimination is a prevalent side reaction, especially for C-terminal cysteine residues, and is influenced by the nature of the protecting group. The reaction proceeds via abstraction of the α-proton, followed by elimination of the protected thiol.
Conclusion
The selection of a side-chain protecting group for cysteine is a critical, strategy-defining step in peptide synthesis. While the Z (S-benzyl) group has historical significance and remains relevant in Boc-SPPS, its application in modern Fmoc-SPPS is limited due to the availability of superior alternatives. For routine synthesis where a free thiol is desired post-cleavage, Trt is a cost-effective choice, but for sequences prone to racemization, Thp offers a superior alternative by significantly reducing epimerization[8]. For complex syntheses requiring orthogonal schemes and regioselective disulfide bond formation, the high stability of Acm and tBu is invaluable, despite their more hazardous deprotection methods[6]. The Mmt group provides strategic flexibility for on-resin modifications. Ultimately, the optimal protecting group must be chosen by carefully considering the specific requirements of the target peptide and the overall synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. digital.csic.es [digital.csic.es]
- 5. peptide.com [peptide.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 10. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Cross-Validation of (Z-Cys-OH)2 and Related Cysteine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical profiles of N,N'-bis(benzyloxycarbonyl)-L-cystine, or (Z-Cys-OH)2, against other commonly utilized cysteine derivatives. The information presented herein is intended to assist researchers in selecting appropriate reagents and in the cross-validation of their analytical results. The data is supported by a summary of key analytical properties and detailed experimental protocols for characterization.
Introduction to this compound and Its Alternatives
This compound is a protected form of the amino acid L-cystine, where the amino groups are protected by benzyloxycarbonyl (Z) groups. This protection strategy is valuable in peptide synthesis and other biochemical applications where precise control of reactive sites is necessary. For a comprehensive evaluation, this guide compares this compound with other widely used protected cysteine derivatives, namely Fmoc-Cys(Trt)-OH and Boc-Cys(Trt)-OH, as well as the unprotected L-cystine as a baseline. These alternatives are frequently employed in solid-phase peptide synthesis (SPPS) and represent different protection schemes (Fmoc and Boc) for the α-amino group and a trityl (Trt) protection for the thiol group of cysteine.
Comparative Analytical Data
The following table summarizes the key analytical and physical properties of this compound and its selected alternatives, compiled from publicly available data. These parameters are fundamental for the initial characterization and quality assessment of these compounds.
| Property | This compound | Fmoc-Cys(Trt)-OH | Boc-Cys(Trt)-OH | L-Cystine |
| CAS Number | 6968-11-2 | 103213-32-7[1][2] | 21947-98-8 | 56-89-3[3] |
| Molecular Formula | C22H24N2O8S2 | C37H31NO4S[2][4] | C27H29NO4S | C6H12N2O4S2[3] |
| Molecular Weight | 508.56 g/mol | 585.71 g/mol [4] | 463.59 g/mol | 240.30 g/mol |
| Purity (typical) | >98% | ≥95.0% to ≥99.0% (HPLC)[1][5] | 97% to ≥99.0% (HPLC) | ≥98% to 99%+[3][6] |
| Melting Point | 118-122 °C | 170-173 °C[1] | 143-146 °C | 247-249 °C (decomposes)[7] |
| Appearance | White to off-white solid/powder | White to off-white powder[4] | White to off-white powder | White crystalline powder[8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble in THF, DMF, DMSO[1][2] | Soluble in Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[9] | Slightly soluble in water |
| Optical Activity | Not consistently reported | [α]20/D +16.0±2° (c=1% in THF)[1] | [α]20/D +27.5° (c=1 in ethanol) | [α]20/D -225.0° to -215.0° (free basis)[8] |
Experimental Protocols
The characterization of this compound and its alternatives typically involves a suite of analytical techniques to confirm identity, purity, and stability. Below are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of protected amino acids and detecting any enantiomeric impurities.
-
Instrumentation : A standard HPLC system equipped with a UV detector is suitable.
-
Column : A reversed-phase C18 column (e.g., ODS-Hypersil, 5 µm particle size, 4.6 x 250 mm) is commonly used. For chiral purity, a specialized chiral stationary phase column may be employed.[10]
-
Mobile Phase : A gradient elution is typically used.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile (B52724).
-
A typical gradient might run from 30% B to 100% B over 20-30 minutes.
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at 220 nm and 254 nm. The Fmoc group in Fmoc-Cys(Trt)-OH provides a strong UV absorbance, making it particularly amenable to this detection method.[11]
-
Sample Preparation : Samples are dissolved in a suitable solvent, such as acetonitrile or a mixture of the mobile phase, to a concentration of approximately 1 mg/mL. The solution should be filtered through a 0.45 µm filter before injection.
-
Analysis : The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area. Enantiomeric purity can be assessed by separating diastereomeric derivatives, for instance, by using Marfey's reagent, followed by RP-HPLC analysis.[12]
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is employed to confirm the molecular weight of the compound, providing strong evidence of its identity.
-
Instrumentation : An Electrospray Ionization Mass Spectrometer (ESI-MS) is commonly used for this type of analysis.
-
Ionization Mode : Both positive and negative ion modes can be used, depending on the compound's ability to gain or lose a proton. For these acidic compounds, negative ion mode is often informative.
-
Sample Preparation : The sample is dissolved in a solvent compatible with ESI-MS, such as methanol (B129727) or acetonitrile, at a concentration of approximately 0.1 mg/mL. The solution is then infused directly into the mass spectrometer or injected via an LC system.
-
Data Analysis : The resulting mass spectrum is analyzed for the presence of the expected molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode). The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the presence of characteristic functional groups and the overall molecular skeleton.
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Solvent : A deuterated solvent in which the sample is soluble, such as Deuterated Chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6), is chosen.
-
Experiments :
-
¹H NMR : This experiment provides information about the number and types of protons in the molecule. The chemical shifts, integration, and coupling patterns of the proton signals are analyzed to confirm the structure. For example, the aromatic protons of the Z, Trt, and Fmoc groups will appear in distinct regions of the spectrum.
-
¹³C NMR : This provides information about the carbon framework of the molecule.
-
-
Sample Preparation : 5-10 mg of the sample is dissolved in approximately 0.5-0.7 mL of the chosen deuterated solvent.
-
Data Analysis : The obtained spectra are compared with expected chemical shifts and coupling constants for the proposed structure.
Visualizing Workflows and Pathways
To further clarify the processes involved in the analysis and potential application of these compounds, the following diagrams are provided.
Caption: General workflow for the analytical characterization of cysteine derivatives.
Caption: A hypothetical signaling pathway illustrating the inhibitory role of a cysteine-containing peptide.
Conclusion
The cross-validation of analytical results for this compound and its alternatives is crucial for ensuring the quality and reliability of research outcomes. While this compound, Fmoc-Cys(Trt)-OH, and Boc-Cys(Trt)-OH serve similar purposes in protecting cysteine residues, their distinct physicochemical properties necessitate specific considerations during analysis. The choice of derivative will depend on the specific application, such as the chemistry of peptide synthesis (e.g., Fmoc vs. Boc strategies). The protocols and comparative data provided in this guide offer a foundational framework for researchers to conduct thorough analytical characterization and make informed decisions in their experimental design.
References
- 1. 芴甲氧羰基-S-三苯甲基-L-半胱氨酸 ≥95.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. chemfaces.com [chemfaces.com]
- 4. Fmoc-Cys(Trt)-OH Novabiochem 103213-32-7 [sigmaaldrich.com]
- 5. Fmoc-Cys(Trt)-OH [cem.com]
- 6. L-Cystine, 99%+, COA, Certificate of Analysis, 56-89-3, C 2825 [ottokemi.com]
- 7. Showing Compound L-Cystine (FDB012563) - FooDB [foodb.ca]
- 8. biospectra.us [biospectra.us]
- 9. Boc-Cys(Trt)-OH | CAS:21947-98-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. tandfonline.com [tandfonline.com]
- 11. teledyneisco.com [teledyneisco.com]
- 12. tandfonline.com [tandfonline.com]
A Comparative Guide to the Synthesis of (Z-Cys-OH)2 for Researchers and Drug Development Professionals
For researchers, scientists, and professionals in drug development, the efficient and high-yield synthesis of protected amino acids is a critical step in peptide synthesis and the development of new therapeutics. This guide provides a comparative analysis of established protocols for the synthesis of N,N'-dicarbobenzyloxy-L-cystine, commonly known as (Z-Cys-OH)2, a key building block in many synthetic strategies. We present a detailed comparison of reaction conditions, yields, and purification methods to aid in the selection of the most suitable protocol for your research needs.
Comparison of Synthesis Protocols
The synthesis of this compound primarily involves the protection of the amino groups of L-cystine with the benzyloxycarbonyl (Z or Cbz) group. The most common method utilizes benzyl (B1604629) chloroformate as the protecting agent in the presence of a base. Below, we compare two detailed protocols derived from the scientific literature.
| Parameter | Protocol 1: Direct N-protection in a Biphasic System | Protocol 2: Esterification Followed by N-protection |
| Starting Material | L-Cystine | L-Cystine |
| Key Reagents | L-cystine, Sodium Bicarbonate, Benzyl Chloroformate, Toluene (B28343), Water | L-cystine, Methanol (B129727), Thionyl Chloride, Sodium Bicarbonate, Benzyl Chloroformate |
| Reaction Temperature | 16-18°C | 0-5°C (esterification), <5°C (N-protection) |
| Reaction Time | 4 hours | 4 hours (esterification), 1 hour at <5°C then warmed to RT |
| Reported Yield | 99.1% (of the oily product) | 99.1% (of the dimethyl ester intermediate) |
| Purification Method | Extraction with toluene, washing with water, dilute sodium carbonate, 5% HCl, and saturated sodium chloride, followed by concentration in vacuo. | Removal of excess methanol by distillation, extraction with toluene, washing with sodium bicarbonate, 5% HCl, and saturated NaCl, followed by concentration in vacuo. |
| Final Product Form | Oily residue | Oily residue (of N,N'-bis-benzyloxycarbonyl cystine dimethyl ester) |
Experimental Protocols
Protocol 1: Direct N-protection of L-Cystine in a Toluene/Water System
This protocol describes the direct N-benzyloxycarbonylation of L-cystine in a two-phase solvent system.
Materials:
-
L-cystine
-
Sodium Bicarbonate (NaHCO₃)
-
Benzyl Chloroformate (Cbz-Cl)
-
Toluene
-
Water
-
5% Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (NaCl) solution
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Suspend L-cystine in toluene.
-
Add a solution of sodium bicarbonate in water to create a clear two-phase solution.
-
Cool the mixture to 16-18°C.
-
Add benzyl chloroformate dropwise while maintaining the temperature at 16-18°C.
-
Stir the reaction mixture at this temperature for 4 hours.
-
Separate the aqueous phase and extract it three times with toluene.
-
Combine the toluene extracts and wash sequentially with water, dilute sodium carbonate solution, 5% HCl solution, and saturated sodium chloride solution.
-
Dry the organic phase over magnesium sulfate.
-
Concentrate the solution in vacuo to obtain this compound as an oil.[1]
Protocol 2: Esterification of L-Cystine Followed by N-protection
This protocol involves a two-step process starting with the formation of the dimethyl ester of L-cystine, followed by N-protection. Note that this protocol yields the dimethyl ester of the target compound, which would require a subsequent hydrolysis step to yield this compound.
Materials:
-
L-cystine
-
Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Benzyl Chloroformate (Cbz-Cl)
-
Toluene
-
Water
-
5% Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (NaCl) solution
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Esterification:
-
Suspend L-cystine in methanol and cool the mixture to 0-5°C.
-
Add thionyl chloride while maintaining the temperature below 10°C.
-
Heat the reaction to reflux for 4 hours.
-
Remove excess methanol by distillation.[1]
-
-
N-protection:
-
As the product from the previous step begins to precipitate, add water followed by the slow addition of sodium bicarbonate at a temperature below 5°C.
-
Slowly add benzyl chloroformate, maintaining the temperature at <5°C for 1 hour.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Heat the mixture to 30-40°C and separate the organic phase.
-
Wash the aqueous phase three times with toluene.
-
Combine the organic solutions and wash sequentially with sodium bicarbonate solution, 5% HCl, and saturated NaCl.
-
Dry the organic phase over MgSO₄.
-
Concentrate in vacuo by rotoevaporation to afford N,N′-bis-benzyloxycarbonyl cystine dimethyl ester as an oil.[1]
-
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling (Z-Cys-OH)2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (Z-Cys-OH)2, also known as N,N'-Dicarboxybenzyloxy-L-cystine, a key reagent in peptide synthesis. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
This compound , a derivative of the amino acid cysteine, presents specific hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). Understanding these risks is the first step toward effective risk mitigation.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary risks associated with this chemical are:
-
Acute oral toxicity : Harmful if swallowed.
-
Skin corrosion/irritation : Causes skin irritation.[1]
-
Serious eye damage/eye irritation : Causes serious eye irritation.[1]
-
Specific target organ toxicity (single exposure) : May cause respiratory irritation.[1]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals assigns the GHS07 pictogram to this substance, indicating that it is harmful.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Skin and Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety goggles with side-shields | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Use in a well-ventilated area or chemical fume hood. If dust formation is likely, a NIOSH-approved respirator is recommended. |
| Dissolving and Solution Handling | Safety goggles with side-shields | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Work in a chemical fume hood. |
| Reaction Setup and Monitoring | Safety goggles with side-shields and/or face shield | Chemical-resistant gloves (e.g., nitrile) | Chemical-resistant laboratory coat or apron | All operations should be conducted in a chemical fume hood. |
| Waste Disposal | Safety goggles with side-shields | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Handle in a well-ventilated area, preferably a chemical fume hood. |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Caption: Standard operating procedure for handling this compound.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Caption: Workflow for responding to a chemical spill.
Disposal Plan
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
Waste Collection:
-
Segregation: Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with the full chemical name, " this compound," and the appropriate hazard symbols.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.
Disposal Method:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
By adhering to these safety protocols and operational plans, you can significantly minimize the risks associated with handling this compound and maintain a safe and productive research environment. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) before use.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
